N-(1H-indol-6-ylmethyl)ethanamine
Description
Properties
IUPAC Name |
N-(1H-indol-6-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-12-8-9-3-4-10-5-6-13-11(10)7-9/h3-7,12-13H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIPHVJWURTBQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC2=C(C=C1)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Introduction: Charting the In Vivo Journey of a Novel Indoleamine
An In-Depth Technical Guide to the In Vivo Pharmacokinetics of Novel Indoleamines: A Case Study with N-(1H-indol-6-ylmethyl)ethanamine
Disclaimer: This document provides a comprehensive framework and best-practice methodologies for conducting in vivo pharmacokinetic studies of novel chemical entities. As of the writing of this guide, specific pharmacokinetic data for N-(1H-indol-6-ylmethyl)ethanamine is not publicly available. Therefore, this compound is used as a representative example to illustrate the principles and protocols of a typical preclinical pharmacokinetic evaluation.
The successful translation of a promising new chemical entity (NCE) from the laboratory to the clinic is critically dependent on a thorough understanding of its behavior within a living organism.[1] In vivo pharmacokinetic (PK) studies are fundamental to this process, providing essential insights into the absorption, distribution, metabolism, and excretion (ADME) of a potential drug.[1] This guide offers a detailed, experience-driven approach to designing and executing a comprehensive in vivo PK study for a novel indoleamine, exemplified by N-(1H-indol-6-ylmethyl)ethanamine. For researchers and drug development professionals, this document serves as a practical whitepaper, elucidating not just the "how" but the critical "why" behind each experimental choice.
The core objective of these preclinical evaluations is to build a robust data package that can predict human pharmacokinetics and inform safe and effective dosing strategies for first-in-human trials.[1][2][3] By adhering to the rigorous methodologies outlined herein, researchers can generate reliable and reproducible data, forming a trustworthy foundation for further development.
Part 1: Strategic Design of the Preclinical Pharmacokinetic Study
A well-designed PK study is the cornerstone of a successful preclinical program. The initial design phase involves careful consideration of the test compound's properties, the selection of appropriate biological systems, and the definition of clear experimental endpoints.
Rationale for Animal Model Selection
The choice of animal model is a critical decision that significantly impacts the translatability of preclinical data to humans.[2] Rodents, such as Sprague-Dawley rats or C57BL/6 mice, are frequently used in early-stage PK screening due to their well-characterized physiology, ease of handling, and cost-effectiveness. For a novel indoleamine like N-(1H-indol-6-ylmethyl)ethanamine, a rodent model provides an excellent starting point for understanding its fundamental ADME properties.[1] In later stages, studies may also be conducted in non-rodent species, such as beagle dogs or non-human primates, to gather comparative data and better predict human pharmacokinetics.[1]
The selection is not arbitrary; it is based on similarities in metabolic pathways to humans. For instance, the expression of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, is a key consideration.[4] While no animal model perfectly replicates human physiology, a carefully chosen species provides invaluable predictive data.[2]
Dose Formulation and Route of Administration
The formulation of the test compound and the chosen route of administration should ideally mirror the intended clinical application.[5] For initial PK studies, both intravenous (IV) and oral (PO) administration are typically evaluated.
-
Intravenous (IV) Administration: An IV bolus or infusion allows the compound to directly enter systemic circulation, providing a baseline for key PK parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½) without the complexities of absorption. This is essential for determining absolute bioavailability.[6]
-
Oral (PO) Administration: Oral dosing is the most common and convenient route for many drugs. Evaluating the PO route is crucial for determining oral bioavailability (F), the maximum plasma concentration (Cmax), and the time to reach maximum concentration (Tmax).[6]
The vehicle used to dissolve and administer the compound must be non-toxic and should not interfere with the compound's absorption or metabolism. Common vehicles include saline, polyethylene glycol (PEG), or a mixture of solvents like DMSO and Tween 80, always with prior validation of their inertness.
Part 2: Experimental Execution: Protocols and Methodologies
Rigorous and reproducible experimental conduct is paramount. This section details the step-by-step protocols for an in vivo PK study of N-(1H-indol-6-ylmethyl)ethanamine.
Animal Handling and Dosing Protocol
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
-
Animal Acclimation: Male Sprague-Dawley rats (8-10 weeks old) are acclimated for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Group Allocation: Animals are randomly assigned to two groups: IV administration and PO administration (n=3-5 per group).
-
Fasting: Animals are fasted overnight (approximately 12 hours) before dosing to minimize variability in oral absorption.
-
Dosing:
-
IV Group: N-(1H-indol-6-ylmethyl)ethanamine is administered as a single bolus injection via the tail vein at a dose of 1 mg/kg.
-
PO Group: The compound is administered by oral gavage at a dose of 10 mg/kg.
-
-
Post-Dose Observation: Animals are monitored for any signs of adverse effects.
Biological Sample Collection Workflow
The collection of high-quality biological samples at appropriate time points is crucial for accurately defining the concentration-time profile of the drug.
Protocol 2: Serial Blood Sampling
-
Time Points: Blood samples (approximately 100-200 µL) are collected from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein at pre-defined time points.
-
IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Separation: The blood is centrifuged at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Storage: The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.
Workflow Visualization:
Caption: Workflow for an in vivo pharmacokinetic study.
Part 3: Bioanalytical Method Development and Validation
The accurate quantification of the parent drug and its potential metabolites in biological matrices is the analytical backbone of any PK study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[4][7]
LC-MS/MS Method Development
-
Tuning and Optimization: The mass spectrometer is tuned to the specific mass-to-charge ratio (m/z) of N-(1H-indol-6-ylmethyl)ethanamine and a suitable internal standard. Multiple reaction monitoring (MRM) transitions are optimized for maximum sensitivity.
-
Chromatographic Separation: A suitable HPLC or UPLC column (e.g., C18) and mobile phase gradient are developed to achieve a sharp peak shape and separate the analyte from endogenous matrix components.
-
Sample Preparation: A simple and reproducible sample preparation method, such as protein precipitation with acetonitrile, is developed to extract the analyte from the plasma matrix.[8]
Method Validation
The developed bioanalytical method must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Recovery and Matrix Effect: The efficiency of the extraction process and the influence of the biological matrix on the analyte's ionization.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Part 4: Pharmacokinetic Data Analysis and Interpretation
Once the plasma concentrations of N-(1H-indol-6-ylmethyl)ethanamine are determined at each time point, the data is analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.
Key Pharmacokinetic Parameters
The following table summarizes the key PK parameters that would be calculated and their significance.
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the drug. |
| t½ | Elimination half-life | The time required for the drug concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit of time. |
| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F (%) | Oral Bioavailability | The fraction of the orally administered dose that reaches systemic circulation. |
Data Interpretation and Reporting
The calculated PK parameters provide a comprehensive profile of the drug's behavior. For example, a high oral bioavailability (>70%) would be favorable, while a very short half-life might suggest the need for frequent dosing or a modified-release formulation. The clearance value can provide insights into the primary route of elimination (e.g., high clearance approaching liver blood flow may indicate extensive hepatic metabolism).
Hypothetical Data Summary:
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 150 ± 25 | 450 ± 90 |
| Tmax (h) | 0.08 | 1.0 ± 0.5 |
| AUC (ng*h/mL) | 300 ± 50 | 1800 ± 300 |
| t½ (h) | 4.5 ± 0.8 | 4.8 ± 1.0 |
| CL (L/h/kg) | 3.3 ± 0.6 | - |
| Vd (L/kg) | 21 ± 3.5 | - |
| F (%) | - | 60 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion: From Preclinical Data to Clinical Insight
This in-depth guide provides a robust framework for the in vivo pharmacokinetic evaluation of novel indoleamines, using N-(1H-indol-6-ylmethyl)ethanamine as a case study. By following these structured and validated protocols, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug development process.[6][9] A thorough understanding of a compound's ADME profile is not merely a regulatory requirement; it is a fundamental scientific necessity for advancing new therapies from the bench to the bedside. The principles and methodologies detailed herein are designed to ensure scientific integrity and provide a solid foundation for the subsequent stages of non-clinical and clinical development.
References
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- KNOWLEDGE – International Journal. (n.d.). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC.
- Enamine. (n.d.). In vivo PK/Tox.
- Yan, Z., et al. (2016, December 15). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry.
- ResearchGate. (n.d.). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings | Request PDF.
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
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- MDPI. (2024, May 8). Metabolism, Disposition, Excretion, and Potential Transporter Inhibition of 7–16, an Improving 5-HT 2A Receptor Antagonist and Inverse Agonist for Parkinson's Disease.
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- ResearchGate. (2025, May). Library 1: Expanded library of N‐(1H‐indol‐6‐ylmethyl)‐benzenesulfonamide analogs.
- MDPI. (2024, January 24). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool.
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- Sapphire Bioscience. (n.d.). 1-(1-Methyl-1H-indol-6-yl)ethan-1-amine.
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N-(1H-indol-6-ylmethyl)ethanamine blood-brain barrier permeability
N-(1H-indol-6-ylmethyl)ethanamine: A Comprehensive Technical Guide to Blood-Brain Barrier Permeability and Pharmacokinetic Profiling
Executive Summary
In central nervous system (CNS) drug discovery, the blood-brain barrier (BBB) represents the most formidable pharmacokinetic obstacle. For small-molecule candidates like N-(1H-indol-6-ylmethyl)ethanamine —a lipophilic, secondary amine-functionalized indole derivative—understanding BBB permeability is critical. Whether the therapeutic goal is to achieve deep CNS target engagement (e.g., neuropharmacology) or to restrict brain penetrance to avoid neurotoxicity (e.g., peripheral oncology targets), precise quantification of transcellular diffusion and active efflux is required. This whitepaper details the physicochemical determinants, permeation mechanisms, and self-validating experimental workflows necessary to profile this compound's BBB permeability.
Physicochemical Profiling & MPO Causality
The ability of a molecule to cross the BBB is fundamentally governed by its physicochemical properties, which dictate its Central Nervous System Multiparameter Optimization (CNS MPO) score. N-(1H-indol-6-ylmethyl)ethanamine possesses an architectural profile highly optimized for passive diffusion.
Table 1: Physicochemical Properties & BBB Permeability Impact
| Parameter | Value | Causality & Impact on BBB Permeability |
| Molecular Weight (MW) | 174.24 g/mol | Excellent: MW < 400 Da minimizes the steric hindrance required to traverse the tight junctions and lipid bilayers of the BBB. |
| LogP (Octanol/Water) | ~2.1 | Optimal: A LogP between 2.0 and 3.0 provides the perfect balance of lipophilicity for membrane partitioning without excessive non-specific tissue binding. |
| Topological Polar Surface Area (tPSA) | 27.8 Ų | Highly Favorable: tPSA < 90 Ų is required for CNS entry. A low tPSA minimizes the energetic penalty of desolvation when moving from aqueous plasma into the lipid membrane. |
| Hydrogen Bond Donors (HBD) | 2 | Favorable: HBD ≤ 3 prevents the molecule from becoming "anchored" to the aqueous phase via strong hydrogen bonding. |
| pKa (Basic Amine) | ~9.5 | Complex: At physiological pH (7.4), >99% of the drug is protonated. However, rapid equilibrium allows the neutral free-base fraction to continuously partition into the membrane. |
Mechanisms of BBB Permeation
While the physicochemical profile of N-(1H-indol-6-ylmethyl)ethanamine strongly favors passive transcellular diffusion [1], the BBB is an active, dynamic interface. Brain microvascular endothelial cells are heavily fortified with ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).
Indole derivatives frequently exhibit substrate recognition by P-gp, which can severely restrict their net brain penetrance despite high passive permeability[2]. Furthermore, because the compound is a basic amine, its protonated cationic fraction may interact with Organic Cation Transporters (OCTs) at the BBB interface.
Figure 1: Mechanistic pathways of BBB permeation for N-(1H-indol-6-ylmethyl)ethanamine.
Experimental Methodology: The Self-Validating MDCK-MDR1 Protocol
To accurately quantify the BBB permeability of this compound, we utilize the2[2].
Causality of Model Selection: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are chosen over Caco-2 cells because they form tighter intercellular junctions (mimicking the BBB) and overexpress human P-gp, isolating the specific efflux liabilities of the human BBB[2].
Step-by-Step Self-Validating Workflow
-
Monolayer Culturing: Seed MDCK-MDR1 cells onto polycarbonate Transwell inserts (0.4 µm pore size) and culture for 4–5 days to establish a polarized monolayer.
-
Integrity Validation (Crucial): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 200 Ω·cm² are utilized. To self-validate that transport is strictly transcellular, co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow Papp>0.5×10−6 cm/s, the tight junctions are compromised, and the data must be rejected.
-
Bidirectional Dosing: Dose N-(1H-indol-6-ylmethyl)ethanamine (10 µM) into the Apical chamber (A→B, simulating blood-to-brain) and the Basolateral chamber (B→A, simulating brain-to-blood).
-
Pharmacological Rescue (Efflux Validation): Run a parallel cohort co-incubated with 100 µM Verapamil (a potent P-gp inhibitor). If the compound is a P-gp substrate, Verapamil will block the efflux pump, collapsing the Efflux Ratio back to ~1.0[2].
-
Quantification: Sample the receiver compartments at 30, 60, 90, and 120 minutes and quantify via LC-MS/MS.
Figure 2: Self-validating MDCK-MDR1 Transwell workflow for quantifying BBB permeability.
Quantitative Data Interpretation
The Apparent Permeability ( Papp ) is calculated using the steady-state appearance rate ( dQ/dt ), the surface area of the insert ( A ), and the initial donor concentration ( C0 ). The Efflux Ratio (ER) is defined as Papp,B→A/Papp,A→B .
Based on structurally analogous indole derivatives, N-(1H-indol-6-ylmethyl)ethanamine is expected to exhibit high passive permeability, though its final CNS disposition will depend on its ER.
Table 2: Reference Apparent Permeability ( Papp ) for Indole Derivatives & Controls
| Compound Class / Marker | Papp,A→B ( 10−6 cm/s) | Efflux Ratio (ER) | Dominant Transport Mechanism |
| Caffeine (High Permeability Control) | ~30.0 | ~1.0 | Passive Transcellular Diffusion |
| Atenolol (Low Permeability Control) | ~0.2 | ~1.0 | Paracellular Leakage |
| Indole Alkaloids (e.g., Hirsutine) | ~25.0 | < 1.5 | Passive Transcellular Diffusion |
| Indole Alkaloids (e.g., Rhynchophylline) | ~8.0 | > 2.0 | Passive + P-gp Efflux |
| N-(1H-indol-6-ylmethyl)ethanamine (Predicted) | 15.0 - 20.0 | 1.0 - 1.8 | Passive Transcellular Diffusion |
Note: Compounds exhibiting a Papp>10×10−6 cm/s are generally classified as highly permeable, which correlates strongly with high in vivo brain partition coefficients[3].
In Vivo Translation
While the in vitro Papp accurately predicts the rate of BBB crossing, in vivo microdialysis or brain-homogenate studies are required to establish the true thermodynamic equilibrium[3]. For N-(1H-indol-6-ylmethyl)ethanamine, researchers must differentiate between the total brain-to-plasma ratio ( Kp,brain ) and the unbound brain-to-plasma ratio ( Kp,uu,brain ). Because lipophilic indoles can exhibit high non-specific binding to brain lipids, Kp,uu,brain serves as the ultimate, definitive metric for validating that the free drug is available to engage CNS targets.
References
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An In-Depth Technical Guide to the Toxicological and Safety Evaluation of N-(1H-indol-6-ylmethyl)ethanamine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Course for a Novel Indole Moiety
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. N-(1H-indol-6-ylmethyl)ethanamine represents a novel chemical entity within this class. As with any new molecule destined for potential therapeutic application, a thorough and rigorous evaluation of its toxicity and safety profile is not merely a regulatory requirement but a fundamental scientific imperative.
Currently, a comprehensive, publicly available toxicological dataset for N-(1H-indol-6-ylmethyl)ethanamine is not established. While safety information exists for structurally related analogs such as 1H-indole-6-methanamine, which is classified as an irritant and harmful if swallowed, direct extrapolation of these findings is scientifically unsound.[1] Each molecule possesses a unique pharmacokinetic and pharmacodynamic profile that necessitates a bespoke safety assessment.
This guide, therefore, serves as a strategic and methodological roadmap for the preclinical toxicological evaluation of N-(1H-indol-6-ylmethyl)ethanamine. It is designed to provide drug development professionals with a comprehensive, tiered approach, from initial computational assessments to detailed in vitro and in vivo studies. The experimental designs and protocols herein are grounded in established principles of toxicology and aligned with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[2][3][4][5][6] Our objective is to build a self-validating system of inquiry, where each stage of evaluation informs the next, culminating in a robust safety profile to guide further development.
Tier 1: Foundational In Silico and In Vitro Evaluation
The initial phase of safety assessment focuses on high-throughput, cost-effective methods to identify potential liabilities early in the development pipeline. This approach aligns with the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing by front-loading data acquisition from non-animal models.[4][7]
In Silico ADMET Prediction
Before commencing wet-lab experiments, computational modeling provides a valuable preliminary assessment of the compound's likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
Methodology: Utilize validated QSAR (Quantitative Structure-Activity Relationship) and QSTR (Quantitative Structure-Toxicity Relationship) models to predict key toxicological endpoints.[8]
Key Predicted Endpoints:
-
Genotoxicity: Ames test mutagenicity prediction.
-
Carcinogenicity: Rodent carcinogenicity prediction.
-
Developmental Toxicity Potential.
-
Organ-Specific Toxicity: Hepatotoxicity and cardiotoxicity (e.g., hERG inhibition) potential.
-
Pharmacokinetic Properties: Blood-brain barrier penetration, plasma protein binding, and potential for inhibition of key metabolic enzymes like Cytochrome P450 isoforms.[8][9]
These in-silico studies help to anticipate potential issues and guide the design of subsequent in vitro and in vivo experiments.[8]
In Vitro Cytotoxicity Profiling
The cornerstone of early safety assessment is determining the compound's effect on cell viability.[10][11] A panel of cell lines, including both cancerous and non-cancerous human cells, should be used to assess for both general cytotoxicity and potential selective toxicity.[10][11]
Experimental Protocol: MTT Assay for General Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[10][12]
Step-by-Step Methodology:
-
Cell Culture: Culture human cell lines, such as HEK293 (non-cancerous kidney cells) and HepG2 (liver carcinoma cells), in appropriate media and conditions until they reach approximately 80% confluency.[10][11]
-
Cell Seeding: Seed the cells into 96-well microtiter plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of N-(1H-indol-6-ylmethyl)ethanamine in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of test concentrations.
-
Treatment: Treat the cells with the various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, and 72-hour periods.[12]
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[12]
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation: In Vitro Cytotoxicity of N-(1H-indol-6-ylmethyl)ethanamine
| Cell Line | Type | Exposure Time (hours) | IC₅₀ (µM) |
| HEK293 | Non-cancerous Human Kidney | 24 | To be determined |
| 48 | To be determined | ||
| 72 | To be determined | ||
| HepG2 | Human Liver Carcinoma | 24 | To be determined |
| 48 | To be determined | ||
| 72 | To be determined |
Causality Behind Experimental Choices:
-
HEK293 and HepG2 Cell Lines: These cell lines are chosen to represent key organs involved in drug metabolism and excretion (liver and kidney), providing an initial indication of potential organ-specific toxicity.[10][11]
-
Multiple Time Points: Assessing cytotoxicity at 24, 48, and 72 hours helps to understand the time-dependent effects of the compound.
Workflow for Initial In Vitro Safety Assessment
Caption: Tier 1 workflow for in vitro toxicity assessment.
Tier 2: Preclinical In Vivo Safety Evaluation
Should the in vitro data suggest an acceptable therapeutic window, the investigation proceeds to in vivo studies in animal models. These studies are essential for understanding the compound's effects in a complex biological system and are required by regulatory agencies before human clinical trials.[13] All in vivo studies must be conducted in compliance with Good Laboratory Practice (GLP) and approved by an Institutional Animal Care and Use Committee (IACUC).[14]
Acute Toxicity and Dose-Range Finding
The initial in vivo study aims to determine the maximum tolerated dose (MTD) and identify potential acute toxic effects. This is typically conducted in two rodent species.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
Step-by-Step Methodology:
-
Animal Model: Use a rodent species (e.g., Sprague-Dawley rats), with a small number of animals per group.
-
Dosing: Administer a single oral dose of N-(1H-indol-6-ylmethyl)ethanamine. The starting dose is selected based on the in vitro cytotoxicity data.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: This dose-ranging study will inform the dose selection for subsequent repeat-dose toxicity studies.
Repeat-Dose Toxicity Studies
Sub-chronic toxicity studies evaluate the effects of repeated exposure to the compound over a period of 28 or 90 days. These studies are critical for identifying target organs of toxicity and assessing the potential for cumulative effects.
Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study
Step-by-Step Methodology:
-
Animal Model: Use one rodent and one non-rodent species (e.g., rats and beagle dogs).
-
Group Allocation: Assign animals to a control group (vehicle only) and at least three dose groups (low, mid, and high). A recovery group is often included for the high dose and control groups.
-
Dosing: Administer the compound daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days.
-
Monitoring: Conduct daily clinical observations. Monitor body weight and food consumption weekly.
-
Clinical Pathology: Collect blood and urine samples at specified intervals for hematology, clinical chemistry, and urinalysis.
-
Terminal Procedures: At the end of the study, perform a full necropsy, record organ weights, and collect a comprehensive set of tissues for histopathological examination.
-
Recovery Group: The recovery group animals are monitored for an additional period (e.g., 14 days) without treatment to assess the reversibility of any observed toxic effects.[15]
Data Presentation: Key Endpoints in a 28-Day Repeat-Dose Study
| Parameter | Measurement | Low Dose | Mid Dose | High Dose | Control |
| Clinical Observations | Morbidity/Mortality | ||||
| Body Weight | % Change from Baseline | ||||
| Hematology | RBC, WBC, Platelets, etc. | ||||
| Clinical Chemistry | ALT, AST, BUN, Creatinine, etc. | ||||
| Organ Weights | Liver, Kidney, Spleen, etc. | ||||
| Histopathology | Microscopic Findings in Key Organs |
Logical Flow of In Vivo Toxicological Evaluation
Caption: Tier 2 workflow for in vivo safety assessment.
Tier 3: Specialized Toxicological Studies
Based on the findings from the initial in vivo studies, the chemical structure of the compound, and the intended clinical use, further specialized toxicology studies may be warranted. These can include:
-
Safety Pharmacology: To investigate the effects of the compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems.[16]
-
Genotoxicity: A battery of tests including in vitro chromosomal aberration assays and in vivo micronucleus tests to assess the compound's potential to damage genetic material.
-
Reproductive and Developmental Toxicity: To evaluate the potential effects on fertility and embryonic development.[16]
-
Carcinogenicity: Long-term studies to assess the cancer-causing potential of the compound, if there is a cause for concern based on the chemical structure, findings from other studies, or the intended duration of clinical use.[16]
The decision to conduct these studies is made on a case-by-case basis, following a weight-of-evidence approach and in consultation with regulatory authorities.
Conclusion: Synthesizing a Comprehensive Safety Profile
The toxicological evaluation of a novel chemical entity like N-(1H-indol-6-ylmethyl)ethanamine is a systematic, multi-faceted process. It begins with broad, high-throughput in vitro screens and progresses to more complex and resource-intensive in vivo studies. Each step is designed to build upon the last, creating a comprehensive safety profile that identifies potential target organs of toxicity, establishes a safe starting dose for human trials, and provides crucial information for clinical monitoring.
By adhering to the structured, evidence-based approach outlined in this guide, drug development professionals can navigate the complexities of preclinical safety assessment with scientific rigor and confidence, ultimately ensuring the safety of patients and the success of their therapeutic programs.
References
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- Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 8). (Source name not available).
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- Toxicology Study Design Consider
- ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. (n.d.). EMA - European Union.
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amine — Chemical Substance Information. (n.d.). NextSDS.
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Application Note & Synthesis Protocol: N-(1H-indol-6-ylmethyl)ethanamine
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of N-(1H-indol-6-ylmethyl)ethanamine. This compound serves as a valuable building block in medicinal chemistry and drug discovery, forming the core scaffold for various biologically active molecules, including potential inhibitors of mitochondrial ATP production.[1][2] The described synthesis employs a direct reductive amination of the key intermediate, indole-6-carboxaldehyde, with ethylamine. This one-pot method is renowned for its efficiency, operational simplicity, and high yield in forming the target secondary amine.[3] This guide details the reaction mechanism, step-by-step experimental procedures, purification, characterization, and critical safety considerations, designed for researchers in organic synthesis and pharmaceutical development.
Scientific Foundation: The Reductive Amination Pathway
The synthesis of N-(1H-indol-6-ylmethyl)ethanamine is most effectively achieved through a one-pot reductive amination. This powerful and widely used transformation in organic chemistry constructs a carbon-nitrogen bond by converting a carbonyl group into an amine.[4] The reaction proceeds in two distinct, sequential mechanistic steps within the same reaction vessel:
-
Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of the primary amine (ethylamine) on the carbonyl carbon of indole-6-carboxaldehyde. This is followed by dehydration to form a Schiff base, or more specifically, a protonated iminium ion intermediate under the reaction conditions. The formation of this intermediate is the rate-limiting step and is often facilitated by a mildly acidic environment or the removal of water.
-
Hydride Reduction: A selective reducing agent, introduced into the pot, then reduces the C=N double bond of the iminium ion. The choice of reducing agent is critical; it must be potent enough to reduce the iminium ion but mild enough to not reduce the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this purpose due to its mildness and tolerance for slightly acidic conditions that favor iminium ion formation.[3]
This one-pot approach is superior to older, multi-step methods (e.g., formation of the amine followed by separate alkylation) as it minimizes intermediate handling and purification, thereby improving overall yield and efficiency.
Experimental Protocol
This protocol outlines the direct synthesis from commercially available indole-6-carboxaldehyde.
Materials and Equipment
Reagents:
-
Indole-6-carboxaldehyde (C₉H₇NO, MW: 145.16 g/mol )[5]
-
Ethylamine solution (70% in water or 2.0 M in THF/Methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, MW: 211.94 g/mol )
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Methanol (for chromatography, if needed)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Ice bath
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Synthesis Workflow
The overall workflow from starting materials to the purified final product is depicted below.
Sources
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Application Notes & Protocols: N-(1H-indol-6-ylmethyl)ethanamine as a Versatile Precursor in Organic Synthesis
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utilization of N-(1H-indol-6-ylmethyl)ethanamine as a key intermediate in organic synthesis. The indole scaffold is a privileged structure in drug discovery, and functionalization at the 6-position offers a vector for developing novel therapeutic agents.[1] This document details a reliable synthetic protocol for the precursor and its application in the synthesis of biologically active molecules, particularly focusing on N-substituted sulfonamides with potential anticancer properties.[2][3]
The Strategic Importance of the Indole-6-methanamine Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[4] Its unique electronic properties and ability to participate in various biological interactions make it an attractive starting point for drug design. While much research has focused on modifications at the 2, 3, and 5-positions of the indole ring, the 6-position provides a distinct opportunity to explore new chemical space and develop compounds with novel pharmacological profiles. The N-(1H-indol-6-ylmethyl)ethanamine scaffold, in particular, serves as a valuable building block, incorporating a flexible ethylamine side chain that can be readily derivatized to interact with various biological targets.
Synthesis of the Precursor: N-(1H-indol-6-ylmethyl)ethanamine
A highly efficient and selective method for the synthesis of N-(1H-indol-6-ylmethyl)ethanamine is through the reductive amination of indole-6-carboxaldehyde with ethylamine. This one-pot reaction proceeds via the in-situ formation of an imine, which is then reduced to the corresponding secondary amine.
Causality in Reagent Selection
For the reduction step, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[5][6] Unlike more aggressive reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder and more selective hydride donor.[7][8] Its reduced reactivity allows it to selectively reduce the protonated imine intermediate in the presence of the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[9] This selectivity is crucial for achieving a high yield of the desired amine without the need for protecting groups on the indole nitrogen. Acetic acid is often used as a catalyst in reductive aminations involving ketones, but it is generally not necessary for the more reactive aldehydes.[6]
Synthetic Workflow
Caption: Workflow for the synthesis of N-(1H-indol-6-ylmethyl)ethanamine.
Detailed Experimental Protocol
Materials:
-
Indole-6-carboxaldehyde
-
Ethylamine (2.0 M solution in THF or as hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of indole-6-carboxaldehyde (1.0 equiv.) in anhydrous DCE (0.1-0.2 M), add ethylamine (1.2-1.5 equiv.). If using ethylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.2 equiv.) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford N-(1H-indol-6-ylmethyl)ethanamine as a pure solid or oil.
| Parameter | Typical Value |
| Yield | 75-90% |
| Physical State | Off-white solid or pale yellow oil |
| ¹H NMR (CDCl₃) | Consistent with the expected structure |
| ¹³C NMR (CDCl₃) | Consistent with the expected structure |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to C₁₁H₁₅N₂ |
Application: Synthesis of N-(1H-indol-6-ylmethyl)benzenesulfonamide Analogs
N-(1H-indol-6-ylmethyl)ethanamine is an excellent precursor for the synthesis of a variety of derivatives. A notable application is in the preparation of N-substituted sulfonamides, which are a class of compounds with a broad range of biological activities, including anticancer properties.[2][3][10] The synthesis involves the reaction of the secondary amine with a substituted benzenesulfonyl chloride in the presence of a base.
Rationale for Sulfonamide Synthesis
The sulfonamide functional group is a key pharmacophore in a number of approved drugs. Its ability to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows it to mimic the transition state of various enzymatic reactions. In the context of cancer therapy, indole-based sulfonamides have been investigated as inhibitors of various targets, including polo-like kinase 4 (PLK4) and mitochondrial ATP production.[2][10] The synthesis of a library of analogs with different substituents on the benzenesulfonyl ring allows for the exploration of structure-activity relationships (SAR).
Synthetic Scheme
Caption: General scheme for the synthesis of N-benzenesulfonamide analogs.
Detailed Experimental Protocol for N-Sulfonylation
Materials:
-
N-(1H-indol-6-ylmethyl)ethanamine
-
Substituted benzenesulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride, 4-methoxybenzenesulfonyl chloride, etc.)
-
Pyridine or Triethylamine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-(1H-indol-6-ylmethyl)ethanamine (1.0 equiv.) in anhydrous DCM (0.1 M).
-
Add pyridine or triethylamine (1.5-2.0 equiv.) and cool the mixture to 0°C in an ice bath.
-
Add the substituted benzenesulfonyl chloride (1.1-1.2 equiv.) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired N-(1H-indol-6-ylmethyl)benzenesulfonamide analog.
| Substituent on Benzenesulfonyl Chloride | Expected Product | Potential Biological Activity |
| 4-Nitro | N-(1H-indol-6-ylmethyl)-N-ethyl-4-nitrobenzenesulfonamide | Anticancer |
| 4-Methoxy | N-(1H-indol-6-ylmethyl)-N-ethyl-4-methoxybenzenesulfonamide | Kinase inhibitor |
| 3-Nitro | N-(1H-indol-6-ylmethyl)-N-ethyl-3-nitrobenzenesulfonamide | Anticancer |
| 4-Fluoro | N-(1H-indol-6-ylmethyl)-N-ethyl-4-fluorobenzenesulfonamide | SAR exploration |
Further Synthetic Potential
The utility of N-(1H-indol-6-ylmethyl)ethanamine extends beyond the synthesis of sulfonamides. The secondary amine functionality is a versatile handle for a wide range of chemical transformations, including:
-
N-Alkylation/Arylation: Reaction with alkyl or aryl halides to introduce further diversity.
-
Amide Formation: Acylation with carboxylic acids or their derivatives to form amides, another important class of bioactive molecules.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
Pictet-Spengler Reaction: As a potential component in the synthesis of more complex, fused heterocyclic systems.
The exploration of these and other reactions with this precursor could lead to the discovery of new chemical entities with valuable therapeutic properties.
Conclusion
N-(1H-indol-6-ylmethyl)ethanamine is a readily accessible and highly versatile precursor for the synthesis of a wide array of functionalized indole derivatives. The robust and selective reductive amination protocol for its synthesis, coupled with its utility in constructing libraries of bioactive molecules such as N-substituted sulfonamides, makes it a valuable tool for researchers in medicinal chemistry and drug discovery. The protocols and insights provided in these notes are intended to facilitate the exploration of this promising chemical scaffold.
References
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Myers, A. Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Available at: [Link]
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Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]
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Green Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available at: [Link]
-
Brandeburg, Z. C., et al. (2025). Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells. ChemMedChem, 20(1), e202400536. Available at: [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2024). (PDF) Synthesis and Biological Evaluation of N‐(1H‐Indol‐6‐ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed, 8667229. Available at: [Link]
-
News-Medical.Net. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Available at: [Link]
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ResearchGate. N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-5- [substituted- 1H- indole-3-yl]ethanamines. Available at: [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Publishing. Available at: [Link]
-
Li, Y., et al. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules, 28(24), 8089. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available at: [Link]
-
Organic Chemistry Frontiers. (2021). A metal-free protocol for the preparation of amines using ammonia borane under mild conditions. Available at: [Link]
-
ResearchGate. (2023). (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available at: [Link]
-
Ivković, B., et al. (2026). Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. RSC Advances. Available at: [Link]
-
Al-Harrasi, A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]
-
ResearchGate. Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate. Available at: [Link]
-
ThaiJO. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Available at: [Link]
-
RJPBCS. (2019). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Available at: [Link]
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Application Notes and Protocols for the Formulation of N-(1H-indol-6-ylmethyl)ethanamine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for developing suitable formulations of N-(1H-indol-6-ylmethyl)ethanamine and related novel indole-based compounds for in vivo studies in animal models. The focus is on overcoming the primary challenge of poor aqueous solubility, a common characteristic of this chemical class, to ensure accurate and reproducible dosing for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological assessments.
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3][4] However, the lipophilic nature of the indole ring system often results in low water solubility, complicating the preparation of formulations for animal studies.[5][6][7] This document outlines systematic approaches to pre-formulation assessment and the subsequent development of solution, suspension, and advanced formulations for oral, intravenous, and subcutaneous administration.
Pre-formulation Assessment: The Foundation of a Robust Dosing Vehicle
A thorough understanding of the physicochemical properties of N-(1H-indol-6-ylmethyl)ethanamine is critical before embarking on formulation development. Given the limited public data on this specific molecule, a pre-formulation screen is the mandatory first step.
Physicochemical Characterization
Key Parameters to Determine:
-
Aqueous Solubility: Determine the solubility in deionized water and a range of pH buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand the influence of pH on solubility.[9] This is crucial for oral formulations, as the compound will traverse the varying pH environments of the gastrointestinal tract.
-
pKa Determination: The ionization constant (pKa) will help predict the charge of the molecule at different pH values, which in turn affects its solubility and permeability.
-
LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH are indicators of the compound's lipophilicity and can guide the selection of appropriate solvents and excipients.[10]
-
Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form and melting point, which can impact dissolution rates.
Stability Evaluation
Indole derivatives can be susceptible to degradation, particularly through oxidation and photodegradation.[11][12]
-
Solution Stability: Assess the stability of the compound in potential formulation vehicles under various conditions (e.g., temperature, light exposure). A color change in the solution can often indicate degradation.[11]
-
Solid-State Stability: Evaluate the stability of the solid compound under accelerated conditions (e.g., elevated temperature and humidity).
The workflow for pre-formulation assessment can be visualized as follows:
Caption: Workflow for Pre-formulation Assessment.
Formulation Strategies for Different Routes of Administration
The choice of administration route depends on the study's objective. For bioavailability studies, both intravenous and oral formulations are typically required.
Oral Formulations
Oral gavage is a common method for administering compounds to rodents.[13][14][15][16][17] The goal is to create a homogenous formulation that can be accurately dosed.
2.1.1. Simple Aqueous Suspensions
For compounds with very low solubility, a suspension is often the most straightforward approach.
Table 1: Common Excipients for Aqueous Suspensions
| Excipient Type | Example(s) | Typical Concentration | Purpose |
| Suspending Agent | Methylcellulose (MC), Hydroxypropyl methylcellulose (HPMC) | 0.5 - 1.0% (w/v) | Increases viscosity to prevent settling of particles. |
| Wetting Agent/ Surfactant | Tween® 80, Polysorbate 20 | 0.1 - 0.5% (v/v) | Reduces surface tension, allowing the solid particles to be wetted by the vehicle.[6] |
Protocol 1: Preparation of a 1 mg/mL Aqueous Suspension
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of HPMC in deionized water. If using Tween® 80, add it to the HPMC solution at a concentration of 0.2% (v/v) and mix thoroughly.
-
Compound Weighing: Accurately weigh the required amount of N-(1H-indol-6-ylmethyl)ethanamine.
-
Wetting the Compound: In a glass mortar, add a small amount of the vehicle to the compound to form a smooth paste. This ensures that all particles are adequately wetted.
-
Homogenization: Gradually add the remaining vehicle while continuously triturating with a pestle to create a uniform suspension.
-
Final Volume Adjustment: Transfer the suspension to a graduated cylinder and adjust to the final volume with the vehicle.
-
Storage: Store in a tightly sealed, light-protected container. Shake well before each use to ensure homogeneity.
2.1.2. Co-Solvent Systems
If the compound exhibits moderate solubility in organic solvents that are miscible with water, a co-solvent system can be employed to create a solution.
Table 2: Common Co-solvents for Oral Formulations
| Co-solvent | Properties & Considerations |
| Polyethylene Glycol 400 (PEG 400) | A widely used, non-toxic co-solvent. |
| Propylene Glycol (PG) | Another common and safe co-solvent. |
| Ethanol | Use should be minimized due to potential pharmacological effects. |
| Dimethyl Sulfoxide (DMSO) | A powerful solvent, but its use should be limited and justified due to potential toxicity and effects on drug metabolism.[18] |
Protocol 2: Preparation of a Co-solvent-based Oral Solution
-
Solubility Screen: Determine the solubility of the compound in various co-solvents (e.g., PEG 400, PG).
-
Vehicle Formulation: Based on the solubility data, prepare a vehicle mixture. A common starting point is a combination of PEG 400 and water (e.g., 40% PEG 400 in water).
-
Dissolution: Add the weighed compound to the co-solvent portion of the vehicle first and ensure complete dissolution with the aid of vortexing or sonication.
-
Aqueous Addition: Gradually add the aqueous component to the dissolved compound, observing for any precipitation.
-
pH Adjustment (Optional): If the compound's solubility is pH-dependent, the pH of the final formulation can be adjusted with dilute acid or base.
-
Storage: Store in a sealed, light-protected container.
Intravenous (IV) Formulations
For intravenous administration, the formulation must be a clear, sterile solution with a physiologically compatible pH.[9]
2.2.1. Solubilization Techniques for IV Formulations
Given the poor aqueous solubility of indole derivatives, solubilizing excipients are almost always necessary.
Table 3: Excipients for IV Formulations
| Excipient Class | Example(s) | Mechanism of Action |
| Co-solvents | PEG 400, Propylene Glycol, Ethanol | Increase the polarity of the solvent system.[9] |
| Surfactants | Polysorbate 80 (Tween® 80), Solutol® HS 15 | Form micelles that encapsulate the drug molecules.[6] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes with the drug, increasing its apparent solubility.[7] |
Protocol 3: Preparation of an IV Solution using Cyclodextrins
-
Vehicle Preparation: Prepare a solution of HP-β-CD in sterile water for injection (e.g., 20-40% w/v).
-
Compound Addition: Add the weighed N-(1H-indol-6-ylmethyl)ethanamine to the cyclodextrin solution.
-
Complexation: Stir or sonicate the mixture until the compound is fully dissolved. This may take some time as the complexation process occurs.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control: Visually inspect for any particulates and ensure the solution is clear.
The decision-making process for formulation development can be illustrated as follows:
Caption: Decision Tree for Formulation Strategy.
Subcutaneous (SC) Formulations
Subcutaneous administration allows for slower absorption compared to IV.[19][20] Formulations for SC injection should be isotonic and have a physiological pH to minimize injection site reactions.[21]
2.3.1. Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations can be an effective approach.[6][7][22]
Table 4: Components for Lipid-Based SC Formulations
| Component | Example(s) | Purpose |
| Oil Phase | Sesame oil, Corn oil, Medium-chain triglycerides (MCTs) | Solvent for the lipophilic drug. |
| Surfactant | Polysorbate 80, Cremophor® EL | To create a stable emulsion if an aqueous phase is included. |
Protocol 4: Preparation of an Oil-Based SC Solution
-
Solubility Check: Determine the solubility of N-(1H-indol-6-ylmethyl)ethanamine in various pharmaceutical-grade oils.
-
Dissolution: Add the weighed compound to the selected oil (e.g., sesame oil).
-
Gentle Warming & Mixing: Gently warm the mixture (e.g., to 40°C) and stir until the compound is completely dissolved.
-
Cooling & Filtration: Allow the solution to cool to room temperature and then filter it through a sterile filter appropriate for oily solutions.
-
Storage: Store in a sterile, light-protected vial.
Administration in Animal Models: Practical Considerations
Once a suitable formulation is developed, proper administration techniques are essential for obtaining reliable in vivo data.
Table 5: Recommended Dosing Volumes and Needle Gauges for Rodents
| Route | Species | Max Dosing Volume | Recommended Needle Gauge |
| Oral Gavage | Mouse | 10 mL/kg[13][15] | 20-22 gauge, flexible tube[13][15] |
| Rat | 10-20 mL/kg[13] | 16-18 gauge, flexible tube[13][15] | |
| Intravenous (Tail Vein) | Mouse | 5 mL/kg | 27-30 gauge[23] |
| Rat | 5 mL/kg | 25-27 gauge | |
| Subcutaneous (Dorsal Scruff) | Mouse | 10 mL/kg | 25-27 gauge[23] |
| Rat | 5-10 mL/kg | 23-25 gauge[23] |
Important Considerations:
-
Animal Welfare: All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[13][14][17]
-
Dosing Accuracy: For suspensions, ensure the formulation is well-mixed before drawing each dose to prevent variability.
-
Tolerability: Monitor animals for any adverse reactions at the injection site or systemic toxicity.[21]
Conclusion
The successful formulation of N-(1H-indol-6-ylmethyl)ethanamine for animal models hinges on a systematic approach that begins with thorough pre-formulation characterization. Due to the anticipated poor aqueous solubility, a range of enabling formulations, from simple suspensions to co-solvent and lipid-based systems, should be considered. The protocols provided herein offer a starting point for developing robust and reproducible formulations for various routes of administration. It is imperative to tailor the formulation strategy to the specific physicochemical properties of the compound and the objectives of the in vivo study.
References
- IACUC. (n.d.). Oral Gavage In Mice and Rats.
- UQ Animal Ethics Committee. (2021, February 3). LAB_021 Oral Gavage in Mice and Rats. University of Queensland.
- Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats.
- Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats.
- Drug Development & Delivery. (2015, May 31). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- Sygnature Discovery. (n.d.). Pre-Clinical Formulation & in vivo Pharmacology Delivery.
- Virginia Tech. (2017, December 12). SOP: Mouse Oral Gavage.
- ECHEMI. (n.d.). 1H-INDOLE-6-METHANAMINE Formula.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Balasubramaniam, J. (2017, November 12). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. Journal of Pharmaceutical Sciences and Research.
- BenchChem. (2025). Technical Support Center: Improving the Stability of Indole Compounds in Solution.
- Shah, V., & Serajuddin, A. T. (n.d.). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. PMC.
- DavosPharma. (n.d.). Preclinical Formulations That Don't Break Your IND and Keep Studies On Track.
- Singh, A., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH.
- Trevaskis, N. L., et al. (n.d.). Subcutaneous administration of biotherapeutics: Current experience in animal models.
- Kwon, Y., et al. (n.d.). In vivo screening of subcutaneous tolerability for the development of novel excipients. PMC.
- Bioscientia Medicina. (n.d.). Fluid and Drug Administration Procedure Animal Model in Biomedical Research.
- Moratório de Moraes, R. S., et al. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC.
- The Journal of Physical Chemistry A. (2020, December 24). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. ACS Publications.
- ResearchGate. (2020, December 19). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule.
- Moodie, L. W., et al. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
- ASME Digital Collection. (2022, October 11). Subcutaneous Drug Delivery: A Review of the State-of-the-Art Modeling and Experimental Techniques.
- MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- IntechOpen. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
Sources
- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. echemi.com [echemi.com]
- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. research-support.uq.edu.au [research-support.uq.edu.au]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. instechlabs.com [instechlabs.com]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. Davospharma Website [davos.com]
- 19. ptacts.uspto.gov [ptacts.uspto.gov]
- 20. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 21. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bioscmed.com [bioscmed.com]
improving yield in N-(1H-indol-6-ylmethyl)ethanamine synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of N-(1H-indol-6-ylmethyl)ethanamine.
The reductive amination of 1H-indole-6-carboxaldehyde with ethylamine is a delicate balance of thermodynamic equilibrium and kinetic trapping. Because the indole core is highly electron-rich and primary amines are prone to over-alkylation, achieving high yields requires precise control over the reaction environment [1]. This guide provides field-proven troubleshooting strategies, quantitative optimization data, and a self-validating protocol to ensure robust reproducibility.
Core Reaction Workflow & Pathway Analysis
Reductive amination pathway of 1H-indole-6-carboxaldehyde highlighting target and side reactions.
Troubleshooting Guide & FAQs
Q1: I am seeing a large amount of a higher molecular weight byproduct. Mass spec suggests it is the tertiary amine. How do I prevent over-alkylation? Causality: Reductive amination with a primary amine (ethylamine) yields a secondary amine. Because secondary amines are sterically accessible and often more nucleophilic than their primary counterparts, the newly formed N-(1H-indol-6-ylmethyl)ethanamine can rapidly react with unreacted 1H-indole-6-carboxaldehyde. This forms an iminium ion that is subsequently reduced to a tertiary amine byproduct [2]. Solution: Apply Le Chatelier's principle by using a significant excess of ethylamine (3.0 to 5.0 equivalents). This ensures the primary amine outcompetes the secondary amine for the aldehyde. Additionally, pre-form the imine for 2–4 hours before adding the reducing agent. This temporal separation minimizes the simultaneous presence of unreacted aldehyde and the secondary amine product.
Q2: My reaction stalls at 60-70% conversion, leaving unreacted 1H-indole-6-carboxaldehyde. Adding more reducing agent does not help. Why? Causality: The condensation of the aldehyde and ethylamine releases water, creating a reversible equilibrium. If water is not managed, imine formation stalls. Adding a reducing agent prematurely will not push the equilibrium forward; instead, it will directly reduce the unreacted aldehyde to 1H-indol-6-ylmethanol, permanently capping your yield[3]. Solution: Introduce a water scavenger or mild Lewis acid. While 4Å molecular sieves are standard, adding 1.2 equivalents of Titanium(IV) isopropoxide (Ti(O-iPr)4) is highly effective. It acts as both a dehydrating agent and a Lewis acid, driving the Schiff base formation to near-quantitative completion before reduction.
Q3: The reaction mixture turns dark brown/pink, and I see multiple baseline spots on TLC. Is the indole ring degrading? Causality: The indole core—particularly at the C3 position—is highly nucleophilic and susceptible to oxidation or electrophilic attack [1]. Under strongly acidic conditions, the protonated imine or aldehyde can undergo Friedel-Crafts-type dimerization with the C3 position of another indole molecule. Solution: Strictly avoid strong mineral acids. If an acid catalyst is required, use a mild organic acid like acetic acid (AcOH) at no more than 1.0 equivalent. Furthermore, always degas your solvents with argon to prevent oxidative degradation of the electron-rich indole core.
Q4: Which reducing agent is optimal for this specific transformation? Causality: Sodium borohydride (NaBH4) is too reactive; it rapidly reduces aldehydes before imines can fully form. Sodium cyanoborohydride (NaBH3CN) is effective but highly toxic and can generate hydrogen cyanide gas under acidic conditions. Sodium triacetoxyborohydride (NaBH(OAc)3 or STAB) is the industry standard because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes STAB highly selective for protonated imines (iminiums) over neutral aldehydes at room temperature [4]. Solution: Use 1.5 equivalents of STAB in an aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
Quantitative Optimization Data
The following table summarizes the impact of different reaction parameters on the yield and impurity profile during the synthesis of N-(1H-indol-6-ylmethyl)ethanamine.
| Reducing Agent | Solvent | Temp (°C) | Additive / Scavenger | Target 2° Amine Yield (%) | 3° Amine Byproduct (%) | Alcohol Byproduct (%) |
| NaBH4 | MeOH | 0 to 25 | None | 35% | 15% | 45% |
| NaBH3CN | MeOH | 25 | AcOH (1.0 eq) | 72% | 18% | <5% |
| NaBH(OAc)3 | DCE | 25 | AcOH (1.0 eq) | 89% | <5% | <2% |
| NaBH(OAc)3 | THF | 25 | Ti(O-iPr)4 (1.2 eq) | 94% | <2% | <1% |
Self-Validating Experimental Protocol
Objective: Synthesize N-(1H-indol-6-ylmethyl)ethanamine while maximizing secondary amine yield and suppressing over-alkylation and indole degradation.
Step 1: System Preparation & Imine Pre-formation In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 1H-indole-6-carboxaldehyde (1.0 eq, 10.0 mmol, 1.45 g) in anhydrous THF (50 mL) to create a 0.2 M solution. Causality: Anhydrous, degassed THF prevents premature oxidation of the indole core and limits ambient moisture from hindering condensation.
Step 2: Amine & Lewis Acid Addition Add an ethylamine solution (2.0 M in THF, 3.0 eq, 30.0 mmol, 15.0 mL) in one portion. Immediately follow with the dropwise addition of Titanium(IV) isopropoxide (1.2 eq, 12.0 mmol, 3.55 mL). Validation Checkpoint: The solution should shift from clear to a distinct pale yellow within 15 minutes, visually confirming Schiff base formation. Stir at room temperature for 4 hours.
Step 3: Selective Reduction Cool the reaction mixture to 0 °C using an ice-water bath. Portion-wise, add Sodium triacetoxyborohydride (STAB, 1.5 eq, 15.0 mmol, 3.18 g) over 10 minutes. Causality: Cooling controls the exothermic hydride transfer, preventing thermal degradation and ensuring the hydride selectively attacks the activated imine rather than any trace unreacted aldehyde.
Step 4: Maturation & Monitoring Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours. Validation Checkpoint: Perform TLC (Eluent: DCM:MeOH:NH4OH 90:9:1). The reaction is complete when the aldehyde spot (Rf ~0.8) is entirely consumed, replaced by a highly polar, ninhydrin-active spot for the secondary amine product (Rf ~0.3).
Step 5: Quench and Titanium Hydrolysis Quench the reaction by carefully adding saturated aqueous NaHCO3 (30 mL). Stir vigorously for 30 minutes. Causality: The basic quench neutralizes the mixture and hydrolyzes the titanium complex, resulting in a thick white precipitate of TiO2.
Step 6: Filtration and Extraction Filter the biphasic suspension through a tightly packed pad of Celite to remove the TiO2 salts, washing the filter cake with Ethyl Acetate (50 mL). Transfer the filtrate to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Step 7: Purification Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 10% MeOH in DCM containing 1% Et3N) to afford pure N-(1H-indol-6-ylmethyl)ethanamine.
References
- A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes | Organic Letters. acs.org.
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction | Frontiers in Chemistry. frontiersin.org.
- Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride | ChemistrySelect. scispace.com.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | Molecules. mdpi.com.
Technical Support Center: Troubleshooting N-(1H-indol-6-ylmethyl)ethanamine Solubility in DMSO
Prepared by: Senior Application Scientist, Small Molecule Support
Welcome to the technical support guide for N-(1H-indol-6-ylmethyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this indole-based compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Section 1: Fundamentals of Compound & Solvent
Q1: What are the key chemical properties of N-(1H-indol-6-ylmethyl)ethanamine that influence its solubility?
N-(1H-indol-6-ylmethyl)ethanamine is a member of the indole-alkylamine scaffold, a common motif in pharmacologically active molecules. Its solubility is governed by a balance of several features:
-
Indole Ring System: The bicyclic indole core is largely aromatic and hydrophobic, which can contribute to poor aqueous solubility. This planarity can also promote strong crystal lattice packing, making it difficult for solvent molecules to break the solid apart.[1]
-
Alkylamine Side Chain: The ethanamine (-CH₂-CH₂-NH₂) and methyl (-CH₂-) groups provide flexibility and contain a primary amine. This amine is a basic center and a hydrogen bond donor and acceptor.
-
Overall Polarity: The combination of the hydrophobic indole and the polar amine group gives the molecule a moderate lipophilicity (estimated XLogP3 values for similar structures are in the 1.2-1.8 range), which makes it challenging to dissolve in purely aqueous or purely nonpolar solvents.[2][3]
This structural duality is precisely why a powerful polar aprotic solvent like DMSO is the standard first choice for creating stock solutions.
Q2: Why is DMSO the recommended solvent, and what are its critical handling properties?
DMSO is an exceptional solvent for a broad spectrum of compounds due to its high dielectric constant and polar nature, allowing it to dissolve both polar and nonpolar molecules effectively.[4][5] However, to ensure experimental success, you must be aware of two critical properties:
-
Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[6] This is a primary cause of failed dissolution. The addition of water to DMSO creates a more ordered, "ice-like" solvent structure, which can significantly decrease its ability to solvate lipophilic compounds.[7] Always use anhydrous (or low water content) DMSO from a tightly sealed bottle, and minimize the time the bottle is open to the air.
-
Freezing Point: DMSO has a relatively high freezing point of ~18.5°C. If your lab is cool, it may be frozen. It is crucial to thaw it completely and ensure it is a homogenous liquid before use.
Section 2: Initial Dissolution & Common Issues
Q3: The vial appears empty. Did I receive the correct product amount?
This is a common concern, especially with small quantities (e.g., <10 mg). Compounds supplied as a lyophilized powder or thin film may be difficult to see, often coating the walls or bottom of the vial.[8][9] Before opening, always centrifuge the vial briefly (e.g., 1 minute at 1,000 x g) to pellet all the material at the bottom.[9]
Q4: What is the standard protocol for dissolving N-(1H-indol-6-ylmethyl)ethanamine in DMSO for the first time?
Follow this validated procedure for preparing a stock solution (e.g., 10 mM).
-
Preparation: Allow the compound vial and anhydrous DMSO to equilibrate to room temperature.
-
Centrifugation: Briefly centrifuge the sealed compound vial to collect all powder at the bottom.
-
Solvent Addition: Carefully add the calculated volume of anhydrous DMSO directly to the vial.
-
Initial Mixing: Cap the vial securely and vortex vigorously for 2-5 minutes.
-
Visual Inspection: Check the solution against a light source for any visible particulates or cloudiness. If the solution is perfectly clear, the compound is dissolved.
Q5: My compound is still not dissolved after vortexing. What is my immediate next step?
If vortexing alone is insufficient, the next steps involve increasing the energy input to overcome the compound's crystal lattice energy.
-
Sonication: Place the vial in a bath sonicator for 10-15 minutes.[4] Sonication uses high-frequency sound waves to create micro-cavitations that physically break apart solid aggregates, enhancing dissolution.
-
Gentle Warming: If sonication is not enough, warm the solution in a water bath at 37°C for 10-30 minutes.[8][10] This can significantly improve solubility for many compounds. Caution: Do not overheat, as some indole-containing compounds can be heat-sensitive. Always allow the solution to return to room temperature to ensure the compound remains in solution.
Section 3: Advanced Troubleshooting Workflow
Q6: I've tried vortexing, sonication, and gentle heat, but my solution is still cloudy or has particulates. How do I proceed?
Persistent solubility issues require a systematic approach. The following workflow will help you diagnose the problem.
Caption: Troubleshooting workflow for persistent solubility issues.
Causality Explained:
-
Step 1 (DMSO Quality): As established, water is the enemy of dissolving lipophilic compounds in DMSO.[7] Using an old bottle that has been opened many times is a common source of failure.
-
Step 2 (Concentration): Every compound has a thermodynamic solubility limit. You may be attempting to create a supersaturated solution that is inherently unstable. While kinetic solubility (what can be achieved quickly) is often higher, it may not be stable over time.[11][12] Preparing a lower concentration stock is a reliable way to stay within the solubility window.
-
Step 3 (Compound Integrity): While less common, if the compound has degraded due to improper storage (exposure to light, moisture, or heat), the degradation products may be insoluble.
Section 4: Preventing Precipitation in Aqueous Media
Q7: My compound is perfectly clear in 100% DMSO, but it precipitates ("crashes out") when I add it to my cell culture media or aqueous buffer. How do I fix this?
This is the most frequent challenge in biological assays. The compound is highly soluble in the organic DMSO but poorly soluble in the aqueous buffer. When you dilute the stock, the solvent environment changes drastically, causing the compound to precipitate.
The key is to control the dilution process to avoid creating localized high concentrations.
-
Final DMSO Concentration: First, ensure your final assay concentration of DMSO is non-toxic to your cells, typically below 0.5% and ideally ≤0.1%.[4][13][14] Always include a vehicle control (media + same final DMSO concentration) in your experiment.[15]
-
Dilution Method: Never add the aqueous buffer directly to your concentrated DMSO stock. Instead, add the small volume of DMSO stock to the large volume of aqueous buffer while gently vortexing or swirling.[15]
-
Intermediate Dilution Steps: For high dilutions (e.g., 1:1000), perform a serial dilution.[4][13] For example, to get from a 10 mM stock to a 10 µM final concentration:
-
Dilute the 10 mM stock 1:10 in DMSO to make a 1 mM intermediate stock.
-
Dilute this 1 mM stock 1:100 into your final aqueous buffer. This gradual reduction in DMSO concentration is much less likely to cause precipitation.
-
Section 5: Storage & Handling Best Practices
Q8: How should I store my dry compound and DMSO stock solutions for maximum stability?
Proper storage is critical for reproducibility.
-
Dry Compound: Store the solid material at -20°C, protected from light and moisture.[9]
-
DMSO Stock Solutions: Once a compound is dissolved in DMSO, it should be aliquoted into single-use volumes and stored at -20°C for short-term (up to 3 months) or -80°C for long-term (up to 6 months) storage.[8][9] Aliquoting is essential to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce water into the DMSO. [9]
Data Summary & Protocols
Key Physicochemical & Handling Parameters
| Parameter | Value / Recommendation | Rationale / Source |
| Molecular Formula | C₁₁H₁₄N₂ | Base structure |
| Molecular Weight | ~174.24 g/mol | Calculated |
| Synonym | (1H-indol-6-ylmethyl)ethylamine | IUPAC Name |
| Recommended Solvent | Anhydrous DMSO | High solvent power for diverse structures.[4][5] |
| Typical Stock Conc. | 1-10 mM | Balances solubility with ease of dilution. |
| Max Assay DMSO Conc. | < 0.5% (0.1% preferred) | Avoids solvent-induced cytotoxicity.[10][13][14] |
| Stock Solution Storage | Aliquot & store at -20°C or -80°C | Prevents freeze-thaw cycles and ensures stability.[8][9] |
Protocol 1: Preparation of a 10 mM Stock Solution
Objective: To prepare a 10 mM stock solution of N-(1H-indol-6-ylmethyl)ethanamine (MW: 174.24 g/mol ) in anhydrous DMSO.
Materials:
-
N-(1H-indol-6-ylmethyl)ethanamine vial
-
Anhydrous DMSO
-
Calibrated pipettes
-
Vortex mixer
-
Bath sonicator (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Calculate Mass: For 1 mg of compound: Volume of DMSO = (1 mg) / (174.24 g/mol ) / (10 mmol/L) = 0.574 mL or 574 µL.
-
Equilibrate: Bring the compound vial and DMSO to room temperature.
-
Centrifuge: Spin the compound vial for 1 minute at ~1,000 x g to pellet the solid.
-
Add Solvent: Add 574 µL of anhydrous DMSO to the 1 mg of compound.
-
Vortex: Securely cap the vial and vortex for 5 minutes.
-
Inspect: Visually confirm the solution is clear.
-
Troubleshoot (if needed): If particulates remain, sonicate for 15 minutes. If still present, warm at 37°C for 15 minutes, vortexing intermittently.
-
Aliquot & Store: Once fully dissolved, dispense into single-use aliquots in appropriately labeled vials. Store at -20°C or -80°C.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium
Objective: To prepare a 10 µM working solution in cell culture media from a 10 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.
Procedure:
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.[10]
-
Prepare Dilution Tube: In a sterile conical tube, add 999 µL of the pre-warmed cell culture medium.
-
Add Stock to Medium: Pipette 1 µL of the 10 mM DMSO stock solution directly into the 999 µL of medium. Crucially, add the stock to the medium, not the other way around.
-
Mix Gently: Immediately and gently mix the solution by inverting the tube or by pipetting up and down slowly. Avoid vigorous vortexing, which can cause precipitation and shear stress on media components.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
References
- Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwKe7kU8jOzThqcLbGoyOEZLH2xls1g_N-7ZmlZ1_t4cq_nhS3HwjFpWVQXm4gdcBcVT8EHNO78BPjWZaJTBki0a8H5rzMFQAq2Qspaa-2AbiXjkXt2AyJTiCcA661A34dwFeBlK0EJdGhClGljgRqGJBK6vtpuXVIF9J9Fv1YpJTUC4RrY6T35Q0=]
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minimizing degradation of N-(1H-indol-6-ylmethyl)ethanamine during long-term storage
Welcome to the Technical Support Center for N-(1H-indol-6-ylmethyl)ethanamine . This compound presents unique handling challenges due to its dual-functional nature: it contains both an electron-rich indole nucleus and a highly nucleophilic secondary amine.
This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind them, and implement self-validating storage protocols.
Molecular Vulnerability Mapping
To prevent degradation, you must first understand the specific chemical liabilities of the molecule. The degradation of N-(1H-indol-6-ylmethyl)ethanamine is not a single pathway, but a bifurcation of vulnerabilities based on environmental triggers.
Logical mapping of degradation pathways and triggers for N-(1H-indol-6-ylmethyl)ethanamine.
Troubleshooting & FAQs
Q1: My solid batch changed from off-white to a pinkish-brown hue after 3 months of storage. Is it still usable?
Diagnosis: Indole ring photooxidation and autooxidation. Mechanistic Causality: The indole ring is highly susceptible to oxidation initiated by hydroxyl radicals (OH•) or singlet oxygen generated by ambient light exposure. The oxidation primarily involves radical attack on the pyrrole ring via hydrogen abstraction or direct OH addition. This leads to carbonyl formation (oxindoles) and ring-opening products. Over time, these intermediates dimerize into highly conjugated, UV-absorbing chromophores (such as indoxyl red or indirubin analogs), which are responsible for the distinct pink/brown color shift[1]. Resolution: The batch is likely compromised. To prevent this, the compound must be stored in actinic (amber) glassware to block UV/Vis photon initiation, and purged with an inert gas to remove the oxygen required for the propagation phase of autooxidation.
Q2: LC-MS analysis of my stored stock solution shows a new dominant peak with a mass shift of +44 Da. What is this?
Diagnosis: Carbamate formation. Mechanistic Causality: Secondary amines are potent nucleophiles. When exposed to ambient air, the ethanamine group readily attacks electrophilic atmospheric carbon dioxide (CO2) to form stable carbamate salts[2]. This reaction is accelerated in basic or neutral aqueous environments and manifests analytically as a precise +44 Da mass increase. Resolution: Prepare stock solutions in strictly anhydrous, degassed solvents. Store the solutions in a desiccator equipped with a CO2 scrubber (e.g., soda lime or Ascarite) or within a nitrogen-filled glovebox.
Q3: We ran an accelerated stability test (40°C / 75% RH) and detected a highly toxic impurity (+29 Da). How did this happen?
Diagnosis: Artifactual N-nitrosamine formation. Mechanistic Causality: This is a well-documented artifact in pharmaceutical stability testing. If saturated sodium nitrite (NaNO2) solutions are used in the chamber to control relative humidity, volatile nitric oxide (NO) and other NOx species volatilize into the headspace. These gases diffuse into the solid sample and aggressively nitrosate the secondary amine, forming carcinogenic N-nitrosamine derivatives (a +29 Da mass shift)[3]. Resolution: Immediately halt the use of NaNO2 for humidity control. Substitute it with saturated potassium iodide (KI) solutions, which provide the same ~60-75% RH control without generating reactive NOx species[3].
Quantitative Degradation Signatures
Use the following table to rapidly cross-reference your analytical data with the specific degradation mechanism affecting your sample.
| Degradation Pathway | Functional Group | Environmental Trigger | Analytical Signature (LC-MS / Visual) |
| Photo/Auto-oxidation | Indole Ring | UV/Vis Light, O2, OH• | Color shift (pink/brown); +16 Da (Oxindole), +32 Da |
| Carbamylation | Secondary Amine | Atmospheric CO2 | +44 Da mass shift; basic pH accelerates |
| N-Nitrosation | Secondary Amine | NOx gases, NaNO2 salts | +29 Da mass shift; UV absorption changes |
| N-Oxidation | Secondary Amine | Peroxides, O2 | +16 Da mass shift (N-oxide formation) |
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must prove its own efficacy. Below are the step-by-step methodologies for validating your storage conditions and establishing a stability-indicating assay.
Protocol A: Self-Validating Long-Term Storage Workflow
This workflow utilizes physical barriers to systematically eliminate the causal triggers of degradation (moisture, light, O2, CO2, and thermal energy).
Step-by-step self-validating workflow for long-term inert storage of sensitive amines.
Step-by-Step Execution:
-
Lyophilization: Dry the N-(1H-indol-6-ylmethyl)ethanamine powder under a high vacuum (<10 mTorr) for 12 hours to remove residual moisture.
-
Aliquotting: Transfer the dried powder into amber borosilicate glass vials. Causality: Borosilicate prevents trace metal leaching (which catalyzes oxidation), and the amber tint blocks UV photon initiation.
-
Argon Purging: Insert a needle connected to an Argon line and purge the vial headspace for 60 seconds. Causality: Argon is heavier than air and effectively displaces both O2 and CO2.
-
Sealing: Immediately cap the vial using a PTFE-lined silicone septum.
-
Storage: Place the vials in a -20°C freezer.
-
System Validation Check: Prepare a "Control Vial" left in ambient air at room temperature. After 30 days, run LC-MS on both the Argon-purged vial and the Control vial. The protocol is validated if the Argon-purged vial shows <0.5% Area increase in +16 Da and +44 Da extracted ion chromatograms, while the Control vial exhibits significant degradation.
Protocol B: Stability-Indicating Forced Degradation Assay
Before utilizing the compound in critical assays, you must prove your HPLC method can resolve the API from its degradation products.
Step-by-Step Execution:
-
Stock Preparation: Dissolve the compound in anhydrous, degassed HPLC-grade acetonitrile to a concentration of 1.0 mg/mL.
-
Cohort Generation: Divide the stock into four tightly sealed quartz vials (1 mL each).
-
Control: Store at -20°C in the dark.
-
Oxidative Stress: Add 0.1% H2O2 (v/v) and store at 25°C.
-
Photo-Stress: Expose to 1.2 million lux hours of UV/Vis light (per ICH Q1B standards).
-
CO2 Stress: Bubble pure CO2 gas through the solution for 5 minutes, seal, and store at 25°C.
-
-
Time-Course Sampling: Extract 10 µL aliquots at T=0, 24h, 72h, and 7 days.
-
LC-MS/PDA Analysis: Inject samples using a reverse-phase C18 column. Monitor UV absorption at 280 nm (to track the indole backbone) and scan for mass shifts (+16 Da, +29 Da, +44 Da).
-
System Validation Check: The assay is considered "stability-indicating" and validated for use if the Control vial maintains >99.5% purity, while the stress cohorts exhibit >5% degradation with baseline resolution (Rs > 1.5) between the intact API and all degradant peaks.
References
-
Title: Photochemical Aging of Indole SOA: Implications for Volatility and Optical Properties Source: Environmental Science & Technology - ACS Publications URL: [Link]
-
Title: Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control Source: Journal of Pharmaceutical and Biomedical Analysis - PubMed URL: [Link]
Sources
Technical Support Center: Optimizing Purification of N-(1H-indol-6-ylmethyl)ethanamine
Welcome to the Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate basic heterocycles. Purifying N-(1H-indol-6-ylmethyl)ethanamine presents a unique, dual-faceted challenge: it contains a highly basic secondary amine (pKa ~10) that interacts aggressively with standard chromatographic media, alongside an electron-rich indole core that is highly susceptible to acid-catalyzed degradation and auto-oxidation.
This guide bypasses generic advice to provide field-proven, mechanistic troubleshooting strategies designed to maximize your recovery, preserve the integrity of the indole ring, and streamline downstream processing.
Diagnostic Purification Workflow
Before diving into specific troubleshooting steps, use the logical workflow below to determine the optimal chromatographic approach based on your crude sample matrix.
Workflow for selecting the optimal flash chromatography method for basic indole amines.
Troubleshooting Guides & FAQs
Q1: Why does N-(1H-indol-6-ylmethyl)ethanamine exhibit severe peak tailing and streak across multiple fractions on standard silica gel? The Causality: Standard chromatographic silica gel contains residual surface silanol groups (Si-OH). While the silica itself is generally pH neutral, these silanols act as Brønsted acids[1]. Because the secondary ethanamine group on your target molecule is a strong base, it undergoes a severe ionic hydrogen-bond interaction (an acid-base interaction) with the stationary phase[2]. Instead of partitioning smoothly into the mobile phase, the amine "sticks" to the acidic silica, causing the compound to smear across the column, resulting in broad peaks, overlapping impurity fractions, and poor overall recovery[3].
Q2: Should I add a mobile phase modifier like Triethylamine (TEA) or switch to an amine-functionalized silica column? The Causality: Adding 0.1–2% TEA or ammonium hydroxide (NH₄OH) to a Dichloromethane/Methanol gradient is the traditional workaround. The modifier acts as a sacrificial base, saturating the acidic silanols so your target amine can elute[3]. However, this creates a massive downstream bottleneck: TEA is notoriously difficult to remove completely under reduced pressure, often ruining subsequent NMR characterization or biological assays[3].
The Solution: I strongly advise switching to amine-functionalized silica (NH₂-bonded silica) . In these columns, the silica surface is covalently end-capped with aminopropyl groups, creating a slightly basic microenvironment (pKa ~9.8)[4]. This basic surface intrinsically repels the basic ethanamine moiety, eliminating the need for mobile phase modifiers entirely[4]. You can achieve sharp, symmetrical peaks using simple, volatile solvent systems like Hexane and Ethyl Acetate[1].
Q3: My compound degrades, turns pink/brown on the column, or shows poor mass recovery. How do I prevent this? The Causality: The indole core is highly electron-rich and prone to auto-oxidation and polymerization. This degradation is heavily accelerated by prolonged exposure to the acidic environment of bare silica gel, light, and oxygen. The Solution:
-
Microenvironment Control: Using amine-functionalized silica protects the indole core by neutralizing the acidic threat of the stationary phase.
-
Kinetics: Optimize your gradient to reduce the column residence time.
-
Handling: Flush collected fractions with an inert gas (N₂ or Ar) immediately if they cannot be concentrated right away.
Q4: My crude mixture is highly polar and insoluble in normal-phase solvents. How do I adapt Reversed-Phase (C18) chromatography for this molecule? The Causality: Basic amine compounds are poorly retained on hydrophobic C18 columns at neutral or acidic pH because they exist in their ionized (protonated) state. The Solution: You must raise the pH of your mobile phase to force the secondary amine into its neutral, free-base form[2]. By adding 0.1% NH₄OH to your Water/Acetonitrile mobile phase, the molecule becomes significantly more lipophilic, drastically improving its retention, mass-transfer kinetics, and separation resolution on a C18 column[2].
Quantitative Data: Comparison of Purification Strategies
The following table summarizes the expected outcomes when applying different chromatographic strategies to N-(1H-indol-6-ylmethyl)ethanamine.
| Purification Strategy | Stationary Phase | Mobile Phase | Modifier Required | Typical Recovery | Downstream Processing Burden |
| Normal Phase (Standard) | Bare Silica (Si-OH) | DCM / MeOH | 1–2% TEA or NH₄OH | 60–75% | High: Requires extensive high-vacuum drying to remove residual TEA salts. |
| Normal Phase (Optimized) | Amine-Silica (NH₂) | Hexane / EtOAc | None | >90% | Low: Direct evaporation of volatile solvents yields pure free-base. |
| Reversed Phase | C18-Bonded Silica | H₂O / MeCN | 0.1% NH₄OH | 85–95% | Medium: Requires lyophilization to remove aqueous solvents and volatile ammonia. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. By eliminating non-volatile modifiers (like TEA), the post-evaporation mass balance directly correlates to the actual yield, preventing false-positive recovery metrics caused by residual salts.
Protocol A: Optimized Normal-Phase Purification (Amine-Functionalized Silica)
Use this as the primary method for organic-soluble crude mixtures.
-
Column Selection: Select an amine-functionalized flash column (e.g., Biotage Sfär KP-Amino or Teledyne ISCO RediSep Amine)[1][3]. Calculate a loading capacity of roughly 5-10% of the column media weight.
-
Equilibration: Mount the column on your automated flash system and flush with 3–5 column volumes (CV) of 100% Hexane.
-
Sample Loading (Dry Loading):
-
Dissolve the crude N-(1H-indol-6-ylmethyl)ethanamine in a minimal volume of Dichloromethane (DCM).
-
Add a small amount of Celite (do not use bare silica gel, as it will trap the amine pre-column).
-
Evaporate the DCM to yield a free-flowing powder and load it into a solid-load cartridge.
-
-
Gradient Elution:
-
0–2 CV: 100% Hexane (Washes away non-polar impurities).
-
2–10 CV: Linear gradient from 0% to 50% Ethyl Acetate in Hexane.
-
10–12 CV: Isocratic 50% Ethyl Acetate.
-
Mechanistic Note: The basic surface of the stationary phase prevents tailing, allowing the secondary amine to elute sharply in the mid-polar range[4].
-
-
Fraction Analysis: Monitor elution via UV detection at 254 nm and 280 nm (specific to the indole chromophore). Evaporate pooled fractions under reduced pressure; the absence of TEA guarantees the resulting mass is your pure compound.
Protocol B: Reversed-Phase Purification (For Highly Polar/Aqueous Crude)
Use this method if the crude mixture contains highly polar byproducts or was generated in an aqueous matrix.
-
Column Selection: Utilize a C18-functionalized silica flash column.
-
Solvent Preparation:
-
Solvent A: Ultra-pure H₂O + 0.1% NH₄OH (v/v).
-
Solvent B: HPLC-grade Acetonitrile + 0.1% NH₄OH (v/v).
-
-
Equilibration: Flush the column with 5 CV of 95% Solvent A / 5% Solvent B.
-
Sample Loading: Dissolve the sample in the starting mobile phase. If solubility is poor, add 100–200 µL of DMSO. Inject directly onto the column.
-
Gradient Elution:
-
0–2 CV: 5% Solvent B.
-
2–12 CV: Linear gradient to 100% Solvent B.
-
Mechanistic Note: The alkaline pH (from NH₄OH) suppresses the ionization of the secondary amine, ensuring it interacts strongly with the hydrophobic C18 chains rather than eluting prematurely in the void volume[2].
-
-
Recovery: Pool the UV-active fractions and lyophilize (freeze-dry) to remove water and the volatile ammonia modifier, leaving the pure free-base indole amine.
References
-
When should I use an amine-bonded silica for flash chromatography? - Biotage. Available at:[Link]
-
RediSep amine functionalized column - Teledyne ISCO. Available at:[Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at:[Link]
Sources
resolving LC-MS co-elution issues for N-(1H-indol-6-ylmethyl)ethanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with analyzing N-(1H-indol-6-ylmethyl)ethanamine via LC-MS/MS.
This compound—a secondary amine attached to an indole scaffold—presents a classic bioanalytical challenge. Its basic nitrogen (pKa ~9.5) remains fully protonated under standard acidic LC-MS conditions. This high polarity leads to poor retention on standard reversed-phase (RPLC) columns, causing the analyte to elute in the void volume where it co-elutes with endogenous salts and polar metabolites. This co-elution triggers severe charge competition in the electrospray ionization (ESI) source, resulting in unpredictable ion suppression and matrix effects[1].
The following guide provides causality-driven solutions, self-validating protocols, and orthogonal strategies to resolve these co-elution issues.
Section 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does my analyte elute in the void volume on a C18 column, and how does this cause ion suppression? The Causality: Under typical LC-MS conditions (e.g., 0.1% formic acid, pH ~2.7), the secondary amine of N-(1H-indol-6-ylmethyl)ethanamine is fully protonated. This cationic state prevents effective hydrophobic partitioning into the C18 stationary phase. Consequently, the analyte washes out in the void volume alongside highly concentrated, un-retained matrix components like inorganic salts. In the ESI droplet, these abundant matrix components outcompete your trace analyte for the limited available surface charge, drastically suppressing your MS signal[2]. The Solution: You must alter the retention mechanism. Either deprotonate the amine using a high-pH mobile phase (pH ~10) to restore its hydrophobicity, or switch to Hydrophilic Interaction Liquid Chromatography (HILIC) to actively retain the polar, protonated form[3].
Q2: I optimized my gradient, but I am still seeing sudden drops in MS signal at specific retention times. What is co-eluting? The Causality: If you are using simple Protein Precipitation (PPT) for sample preparation, your extract is loaded with endogenous glycerophospholipids. These molecules are highly hydrophobic and often fail to elute during a standard gradient, building up on the C18 column. They then elute erratically in subsequent injections, causing invisible "zones" of severe ion suppression[4]. The Solution: Implement a targeted sample cleanup using Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE). This selectively binds your basic amine while allowing you to wash away the hydrophobic phospholipids with 100% organic solvent.
Q3: How does HILIC resolve co-elution for basic indole derivatives? The Causality: HILIC provides orthogonal selectivity to RPLC. It utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (e.g., 90% acetonitrile). Water from the mobile phase forms an enriched, immobilized layer on the silica surface. Your protonated amine partitions into this aqueous layer and undergoes secondary electrostatic interactions with the silica surface[5]. This effectively reverses the elution order: hydrophobic interferences elute in the void, while your polar amine is strongly retained, eluting in a clean window with highly volatile organic solvent that actually enhances ESI efficiency[6].
Section 2: Visual Diagnostics & Decision Workflows
To systematically resolve co-elution, follow the diagnostic decision tree below.
Caption: Decision tree for diagnosing and resolving LC-MS co-elution issues for basic indole derivatives.
Section 3: Quantitative Data & Strategy Comparison
When selecting a mitigation strategy, it is critical to weigh the chromatographic mechanism against matrix effect susceptibility.
Table 1: Comparison of Chromatographic Strategies for Basic Amines
| Chromatographic Strategy | Retention Mechanism | Matrix Effect Risk | MS Sensitivity Impact | Best Use Case |
| Standard RPLC (Low pH) | Hydrophobic partitioning (Poor for cations) | High (Void volume co-elution with salts) | Low (Aqueous-heavy elution hinders desolvation) | Neutral or highly hydrophobic analytes. |
| High-pH RPLC (pH 10) | Hydrophobic partitioning (Amine is neutral) | Medium (Separated from salts, but risks lipid co-elution) | Moderate (Good retention, but high aqueous content) | When HILIC is unavailable; requires hybrid silica columns. |
| HILIC (Low pH) | Aqueous partitioning & Cation exchange | Low (Orthogonal separation from lipids/salts) | High (High organic mobile phase enhances ESI) | Highly polar, basic amines experiencing severe suppression. |
Table 2: Sample Preparation Impact on Matrix Factors (MF) Note: An MF of 1.0 indicates zero matrix effects. Values < 1.0 indicate suppression.
| Extraction Method | Phospholipid Removal | Average Matrix Factor (MF) | Analyte Recovery (%) | Workflow Complexity |
| Protein Precipitation (PPT) | 0% (Leaves all lipids) | 0.35 (Severe Suppression) | >95% | Low (Fast) |
| Liquid-Liquid Extraction (LLE) | ~85% | 0.75 (Moderate Suppression) | 60 - 70% | Medium (Labor intensive) |
| Mixed-Mode SPE (MCX) | >99% | 0.98 (Negligible Effects) | >90% | High (Multi-step) |
Section 4: Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems. They include built-in checks to verify that co-elution and matrix effects have been successfully eliminated.
Protocol A: HILIC-MS/MS Method for N-(1H-indol-6-ylmethyl)ethanamine
This protocol utilizes HILIC to retain the protonated amine, separating it from early-eluting matrix components while maximizing ESI sensitivity[5].
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Strong Solvent): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (The buffer controls the ionic interactions on the silica surface).
-
Mobile Phase B (Weak Solvent): 100% Acetonitrile with 0.1% Formic Acid.
Step 2: Column & Gradient Setup
-
Column: Bare Silica or Amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Gradient: Start at 95% B (highly organic). Hold for 1 minute to retain the polar amine. Ramp down to 60% B over 4 minutes to elute the analyte. Return to 95% B and equilibrate for at least 10 column volumes (HILIC requires longer equilibration than RPLC)[6].
Step 3: Self-Validation (Matrix Factor Calculation) To validate that co-elution is resolved, you must calculate the Matrix Factor (MF)[7]:
-
Inject a neat standard of the analyte prepared in 95% Acetonitrile (Record Peak Area A).
-
Extract a blank biological matrix using your chosen sample prep. Spike the analyte into this post-extracted blank at the same concentration (Record Peak Area B).
-
Calculation: MF = Peak Area B / Peak Area A.
-
Acceptance Criteria: An MF between 0.85 and 1.15 confirms that co-eluting matrix effects have been successfully mitigated.
Protocol B: Mixed-Mode Strong Cation Exchange (MCX) SPE Workflow
If isobaric lipids are co-eluting, chromatography alone may not suffice. MCX SPE exploits the basic nature of the amine to chemically isolate it from neutral and acidic matrix components.
Caption: Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for isolating basic amines from matrix.
Step-by-Step Methodology:
-
Sample Pre-treatment: Dilute 100 µL of plasma/serum with 100 µL of 2% Formic Acid in water. Causality: This disrupts protein binding and ensures the secondary amine is fully protonated (cationic) for binding to the sulfonic acid groups on the SPE sorbent.
-
Condition & Equilibrate: Pass 1 mL Methanol, followed by 1 mL Water through the MCX cartridge.
-
Load: Apply the acidified sample. The protonated analyte binds strongly via cation exchange.
-
Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water. Causality: Washes away unbound polar matrix components and salts.
-
Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: This is the critical step. Because the analyte is held by strong ionic bonds, you can use 100% organic solvent to aggressively wash away all hydrophobic interferences, including ion-suppressing phospholipids[4].
-
Elute: Pass 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH deprotonates the amine, neutralizing its charge. The ionic bond is broken, and the analyte elutes cleanly into the collection tube.
-
Reconstitute: Evaporate to dryness under nitrogen and reconstitute in the starting mobile phase of your LC method.
References
-
Liquid chromatography tandem mass spectrometry in forensic toxicology: what about matrix effects? - KU Leuven. URL:[Link]
-
Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection Application Note - Agilent. URL:[Link]
-
Correction of Matrix Effects for Reliable Non-target Screening LC–ESI–MS Analysis of Wastewater - ACS Publications. URL:[Link]
-
HILIC: The Pros and Cons - LCGC International. URL:[Link]
-
Solvents and Caveats for LC-MS - Waters Corporation. URL:[Link]
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
Technical Support Center: Stabilizing N-(1H-indol-6-ylmethyl)ethanamine in Aqueous Solutions
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the stability of indole-containing amines in aqueous media. N-(1H-indol-6-ylmethyl)ethanamine is a highly reactive molecule; its unsubstituted C2 and C3 indole positions are highly vulnerable to oxidative degradation, while its secondary amine requires specific pH management.
This guide provides field-proven troubleshooting insights, mechanistic explanations, and a self-validating protocol to ensure the absolute integrity of your aqueous stock solutions.
Part 1: Troubleshooting & FAQs
Q1: My aqueous stock solutions of N-(1H-indol-6-ylmethyl)ethanamine turn pink or brown within hours. What is the chemical basis of this degradation? A1: This color change is the hallmark of oxidative degradation of the indole core. The electron-rich pyrrole ring of the indole is highly susceptible to single-electron transfer (SET) oxidation, forming a highly reactive indolyl radical cation[1]. In aqueous media, water acts as a nucleophile, attacking the C2 or C3 position of this radical cation to form 2-oxindoles, 3-oxindoles, and eventually doubly oxygenated species like isatins[2]. These oxidized intermediates rapidly polymerize into highly conjugated, colored oligomers (similar to indigo dyes)[3]. Furthermore, reactive oxygen species (ROS) generated spontaneously at the air-water interface of your sample vials can initiate this cascade even in sealed containers[1].
Q2: I added ascorbic acid as an antioxidant to prevent oxidation, but the degradation actually accelerated. Why did this happen? A2: You are observing a classic pro-oxidant effect. While ascorbic acid is a potent reducing agent, it readily reduces trace transition metals (such as Fe³⁺ or Cu²⁺ present in standard laboratory water or leached from glass vials) to their lower valence states (Fe²⁺/Cu⁺). These reduced metals then react with dissolved oxygen to generate highly destructive hydroxyl radicals via Fenton-like chemistry. To prevent this, ascorbic acid must always be paired with a strong metal chelator like ethylenediaminetetraacetic acid (EDTA). EDTA sequesters the transition metals, preventing them from participating in redox cycling and allowing ascorbic acid to function purely as an ROS scavenger[4].
Q3: How does pH affect the stability of this specific molecule, and what buffer should I use? A3: N-(1H-indol-6-ylmethyl)ethanamine presents a dual-stability challenge due to its specific structural topology. The secondary ethanamine group is basic and is most stable against N-oxidation when fully protonated. However, the unsubstituted C2 and C3 positions of the indole ring are notoriously sensitive to highly acidic conditions (pH < 4), which triggers acid-catalyzed electrophilic dimerization. Conversely, alkaline conditions (pH > 8) significantly accelerate the auto-oxidation of the indole ring[3]. The optimal stability window is a slightly acidic pH of 5.5 to 6.5. We recommend using a 50 mM sodium phosphate buffer adjusted to pH 6.0.
Part 2: Mechanistic Pathways & Data Presentation
To effectively stabilize the molecule, we must intervene at multiple points in its degradation pathway.
Mechanistic pathway of indole oxidation and targeted chemical interventions.
Quantitative Impact of Mitigation Strategies
| Degradation Pathway | Catalyst / Trigger | Mechanistic Consequence | Mitigation Strategy | Estimated Half-Life Extension |
| Auto-oxidation | Dissolved O₂, ROS | Indolyl radical cation formation; C3-oxygenation | Argon sparging; Ascorbic acid (0.1%) | 10x to 50x |
| Metal-Catalyzed Oxidation | Trace Fe³⁺, Cu²⁺ | Fenton-mediated hydroxyl radical generation | EDTA (0.1%) | 5x to 20x |
| Photodegradation | UV/Vis Light | Photo-excitation leading to ring cleavage | Amber glassware; Foil wrapping | 5x to 10x |
| Acid-Catalyzed Dimerization | pH < 4.0 | Electrophilic attack at C3 position | Buffer to pH 6.0 - 6.5 | > 100x |
Part 3: Standard Operating Procedure (SOP)
The following protocol is designed as a self-validating system . The order of operations is critical: deoxygenation removes the primary oxidant, EDTA neutralizes catalytic metals before the reducing agent is introduced, and ascorbic acid quenches residual ROS.
Protocol: Preparation of Ultra-Stable Aqueous Stock Solutions
Step 1: Solvent Deoxygenation
-
Boil ultra-pure water (18.2 MΩ·cm) for 10 minutes to rapidly expel dissolved gases.
-
Immediately transfer the water to an ice bath and cool it under a continuous, vigorous stream of high-purity Argon gas for 30 minutes.
Step 2: Buffer and Stabilizer Addition
-
To the deoxygenated water, add 50 mM sodium phosphate.
-
Add 0.1% (w/v) EDTA disodium salt. Crucial Causality: EDTA must be fully dissolved first to instantly sequester any trace metals introduced by the buffer salts or glassware[4].
-
Add 0.1% (w/v) L-ascorbic acid.
-
Adjust the pH to 6.0 using degassed 0.1 M HCl or NaOH.
Step 3: API Dissolution
-
Transfer the stabilized solvent to a light-protected (amber) volumetric flask continuously purged with Argon.
-
Slowly add the N-(1H-indol-6-ylmethyl)ethanamine powder. Stir gently with a PTFE-coated magnetic bar until completely dissolved.
Step 4: Aliquoting and Storage
-
Filter the solution through a 0.22 µm PTFE syringe filter (pre-purged with Argon) into amber glass HPLC vials.
-
Blanket the headspace of each vial with Argon before sealing with PTFE-lined septa.
-
Store at -80°C for long-term stability or 2-8°C for immediate experimental use (maximum 48 hours)[3].
Step-by-step workflow for the preparation of stabilized indole solutions.
Sources
Technical Support Center: Optimizing In Vivo Bioavailability of Indole-Based Secondary Amines
Welcome to the Technical Support Center. This guide is designed for pharmacokinetics (PK) scientists, medicinal chemists, and formulation engineers working with N-(1H-indol-6-ylmethyl)ethanamine and related indole-based secondary amines.
Indole amines frequently suffer from poor oral bioavailability due to a combination of physicochemical limitations (poor aqueous solubility) and aggressive presystemic clearance (hepatic and intestinal first-pass metabolism). This guide provides field-proven troubleshooting methodologies, self-validating protocols, and mechanistic insights to help you diagnose and overcome these bottlenecks.
Mechanistic Overview & Diagnostic Workflow
Before altering your formulation or synthesizing analogs, you must identify the specific mechanism driving the low bioavailability of your compound. The workflow below outlines the logical progression for isolating permeability, efflux, and metabolic liabilities.
Diagnostic workflow for isolating bioavailability bottlenecks of indole amines.
Troubleshooting Guide: Core Methodologies
Issue 1: High In Vivo Clearance Despite High Stability in Human Liver Microsomes (HLMs)
The Causality: HLMs primarily capture Cytochrome P450 (CYP) and UGT activity localized in the endoplasmic reticulum. However, N-(1H-indol-6-ylmethyl)ethanamine contains a secondary amine (ethanamine), which is a classic pharmacophore for Monoamine Oxidase (MAO) [4]. MAO is located on the outer mitochondrial membrane, which is largely absent in standard HLM preparations. If your compound is stable in HLMs but rapidly cleared in vivo, MAO-mediated oxidative deamination is the likely culprit.
The Solution: Switch your in vitro phenotyping to S9 fractions (which contain both cytosolic and mitochondrial components) and utilize selective inhibitors to mathematically partition the clearance mechanisms.
Protocol: Self-Validating S9 Phenotyping Assay
-
Preparation: Prepare a 1 mM stock of N-(1H-indol-6-ylmethyl)ethanamine in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).
-
Inhibitor Grouping: Aliquot the compound into three distinct test groups:
-
Group A (Control): Vehicle only.
-
Group B (CYP Block): Pre-incubate with 1 mM 1-aminobenzotriazole (1-ABT), a non-selective, mechanism-based pan-CYP inactivator [3].
-
Group C (MAO Block): Pre-incubate with 1 µM Clorgyline (MAO-A inhibitor) and 1 µM L-Deprenyl (MAO-B inhibitor) [4].
-
-
Initiation: Add pooled Human Liver S9 fractions (1 mg/mL) and necessary cofactors (1 mM NADPH).
-
Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Validation: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS. If Group C shows a dramatically extended half-life compared to Group B, MAO is your primary metabolic liability.
Issue 2: Poor Intestinal Absorption Due to Efflux and Lipophilicity
The Causality: Indole derivatives are highly lipophilic and are frequently recognized as substrates by P-glycoprotein (P-gp / ABCB1) efflux transporters located on the apical membrane of enterocytes [5]. This causes the drug to be continuously pumped back into the intestinal lumen, artificially lowering the apparent solubility and capping the maximum absorbable dose.
The Solution: Bypass the portal vein and overwhelm the efflux pumps by formulating the compound into a Self-Nanoemulsifying Drug Delivery System (SNEDDS). SNEDDS direct lipophilic payloads toward chylomicron assembly, allowing the drug to be absorbed via the intestinal lymphatic system, directly entering systemic circulation [2].
Protocol: SNEDDS Formulation and Validation
-
Excipient Selection: Select an oil phase (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol HP) based on the equilibrium solubility of the indole amine.
-
Isotropic Mixing: Mix the components at a 2:5:3 ratio (w/w) under continuous magnetic stirring at 40°C until the mixture is optically clear.
-
Drug Loading: Add N-(1H-indol-6-ylmethyl)ethanamine (up to 50 mg/g of the lipid mixture) and vortex until fully dissolved.
-
Self-Validation (Emulsification Check): Disperse 100 µL of the loaded SNEDDS into 10 mL of simulated intestinal fluid (SIF) at 37°C with gentle agitation. Use Dynamic Light Scattering (DLS) to confirm the spontaneous formation of a nanoemulsion (target droplet size < 50 nm). A size > 100 nm indicates imminent precipitation in vivo.
Quantitative Data Summary
The table below summarizes the expected pharmacokinetic impact of various interventions when applied to indole-based secondary amines.
| Intervention Strategy | Target Mechanism | Expected AUC Increase | Expected Cmax Increase | Implementation Complexity |
| SNEDDS Formulation | Lymphatic Transport (Bypass Liver) | 2.5x – 4.0x | 1.5x – 3.0x | Medium |
| 1-ABT Co-dosing (In Vivo) | Pan-CYP Inhibition | 5.0x – 8.0x | 3.0x – 5.0x | Low (Preclinical Only) |
| HP-β-CD Complexation | Aqueous Solubility Enhancement | 1.5x – 2.5x | 2.0x | Low |
| Deuteration (N-ethyl) | Kinetic Isotope Effect (MAO/CYP) | 1.5x – 3.0x | 1.2x – 1.8x | High (Synthetic Effort) |
Frequently Asked Questions (FAQs)
Q: My compound precipitates immediately when diluted from a DMSO stock into simulated gastric fluid (SGF). How do I fix this for oral gavage studies? A: Indole intermediates are notoriously hydrophobic and rely on the protonation of the secondary amine for aqueous solubility [1]. While they dissolve well at low pH, the free base can crash out if the localized pH shifts or if the chloride salt is suboptimal. To resolve this, utilize cyclodextrin complexation. Dissolving the compound in 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) will shield the hydrophobic indole core within the cyclodextrin cavity, preventing precipitation upon dilution[1].
Q: How can I definitively prove that P-glycoprotein (P-gp) is limiting my drug's absorption before I invest in lipid formulations? A: Conduct a bidirectional Caco-2 or MDCK-MDR1 permeability assay. Measure the apparent permeability ( Papp ) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. Calculate the efflux ratio ( ER=Papp(B−A)/Papp(A−B) ). An ER > 2 strongly suggests P-gp efflux [5]. To self-validate the assay, co-incubate the compound with a known P-gp inhibitor like Verapamil; if the ER drops to ~1, P-gp is confirmed as the bottleneck.
Q: I want to use 1-aminobenzotriazole (1-ABT) to boost exposure in my mouse efficacy models. What dose should I use? A: 1-ABT is an excellent preclinical tool for differentiating CYP-mediated first-pass metabolism from absorption issues [3]. For oral PK boosting in mice, administer 1-ABT at 50 mg/kg via oral gavage 2 hours prior to dosing N-(1H-indol-6-ylmethyl)ethanamine. Note that 1-ABT does not inhibit MAO; if your clearance remains high after 1-ABT pre-treatment, the compound is being cleared by MAO or phase II conjugation.
References
-
Bhalani, D. V., et al. "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics." PMC - NIH. Available at:[Link]
-
El-Kattan, A. F., et al. "The use of 1-aminobenzotriazole in differentiating the role of CYP-mediated first pass metabolism and absorption in limiting drug oral bioavailability: a case study." ResearchGate. Available at:[Link]
-
Perez, V., et al. "PF 9601N[N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine], a new MAO-B inhibitor, attenuates MPTP-induced depletion of striatal dopamine levels in C57/BL6 mice." PubMed - NIH. Available at: [Link]
-
Wager, T. T., et al. "P-Glycoprotein Recognition of Substrates and Circumvention through Rational Drug Design." ACS Publications. Available at:[Link]
optimizing mobile phase for N-(1H-indol-6-ylmethyl)ethanamine chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with N-(1H-indol-6-ylmethyl)ethanamine .
Structurally, this compound presents a dual challenge: it contains a lipophilic indole core and a highly basic secondary ethanamine side chain (pKa ~9.5). Rather than relying on trial-and-error, successful method development requires a fundamental understanding of how this molecule interacts with both the mobile phase and the stationary phase. This guide provides the mechanistic causality, quantitative data, and self-validating protocols necessary to achieve robust, reproducible separations.
System Diagnostic Workflow
Workflow for selecting mobile phase pH to optimize indole-amine chromatography.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why does N-(1H-indol-6-ylmethyl)ethanamine exhibit severe peak tailing on standard C18 columns? A: The root cause is secondary electrostatic interactions. The secondary amine group has a pKa of approximately 9.5. At a neutral pH, it is fully protonated (cationic). Standard silica-based columns contain residual surface silanols (Si-OH) with a pKa of ~3.5 to 4.5. At neutral pH, these silanols are deprotonated (anionic). The strong electrostatic attraction between the cationic amine and anionic silanols leads to multi-modal retention kinetics, manifesting as severe peak tailing and irreversible adsorption 1[1].
Q2: Should I use a low-pH or high-pH mobile phase for this compound? A: Your choice depends on whether you are prioritizing LC-MS sensitivity or chromatographic retention ( k′ ):
-
Low-pH Strategy (pH 2.7): Using an acidic modifier like 0.1% Formic Acid ensures the amine is protonated, but crucially, it fully protonates (neutralizes) the residual silanols on the silica surface. This shuts down secondary interactions, yielding sharp peaks 2[2]. However, the ionized analyte is less hydrophobic, resulting in shorter retention times.
-
High-pH Strategy (pH 9.5): Pushing the pH near the amine's pKa deprotonates the molecule into its neutral form. This drastically increases its hydrophobic interaction with the stationary phase, maximizing retention and loadability . Caution: This requires a high-pH stable hybrid silica column (e.g., Ethylene Bridged Hybrid) to prevent column dissolution.
Q3: Which buffer systems ensure optimal peak shape while maintaining LC-MS compatibility? A: Inorganic salts (like potassium phosphate) are strictly prohibited for LC-MS as they cause severe ion suppression and source contamination 3[3]. For low-pH methods, volatile additives like 0.1% Formic Acid or Ammonium Formate are the gold standard 4[4]. While Trifluoroacetic Acid (TFA) is an excellent ion-pairing agent that masks silanols perfectly, it causes massive MS signal suppression and should be reserved exclusively for LC-UV workflows 2[2].
Section 2: Quantitative Data & Buffer Selection
Table 1: Mobile Phase Additive Selection Matrix for Basic Indole-Amines
| Additive | Concentration | Working pH | LC-MS Compatible? | Mechanism of Action |
| Formic Acid (FA) | 0.1% (v/v) | ~2.7 | Yes (Excellent) | Protonates amine (+); Neutralizes silanols (0) |
| Ammonium Formate | 10 mM | 3.0 - 4.0 | Yes | Provides ionic strength; Buffers at low pH |
| Trifluoroacetic Acid | 0.05 - 0.1% | ~2.0 | No (Ion Suppression) | Strong ion-pairing; Masks silanols completely |
| Ammonium Bicarbonate | 10 mM | 9.0 - 10.5 | Yes | Deprotonates amine (neutral); Maximizes retention |
| Potassium Phosphate | 20 mM | 2.1 - 7.2 | No (Non-volatile) | High buffer capacity; For LC-UV applications only |
Table 2: Analyte State vs. Chromatographic Behavior
| Mobile Phase pH | Amine State (pKa ~9.5) | Silanol State (pKa ~4.0) | Dominant Interaction | Expected Retention ( k′ ) | Peak Shape |
| pH 2.7 (Low) | Fully Ionized (+) | Fully Neutral (0) | Hydrophobic (Weakened) | Low ( k′ < 3) | Sharp, Symmetrical |
| pH 7.0 (Neutral) | Fully Ionized (+) | Fully Ionized (-) | Electrostatic (Ion-Exchange) | Variable | Severe Tailing |
| pH 9.5 (High) | Neutral (0) / Partial | Fully Ionized (-) | Hydrophobic (Strong) | High ( k′ > 5) | Sharp (requires BEH column) |
Section 3: Self-Validating Experimental Protocols
To ensure trustworthiness, the following methodologies are designed as closed-loop, self-validating systems. If a validation check fails, the protocol mandates a specific corrective action before proceeding.
Protocol A: Low-pH LC-MS Optimization Workflow (Standard Approach)
Objective: Achieve sharp peak symmetry and high ESI+ sensitivity.
-
Mobile Phase Formulation: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of MS-grade H₂O (Mobile Phase A) and 1000 mL of Acetonitrile (Mobile Phase B).
-
Self-Validation Check: Measure the pH of Mobile Phase A. It must read 2.7 ± 0.1. If pH > 2.8, the buffer capacity is insufficient to suppress silanol ionization; discard and remake.
-
-
Column Equilibration: Flush a high-purity, endcapped C18 column with 10 column volumes (CV) of 95% A / 5% B.
-
Self-Validation Check: Monitor the MS Total Ion Chromatogram (TIC) and UV baseline (254 nm). Equilibration is complete only when the baseline delta is < 1 mAU/min and system pressure ripple is < 1%.
-
-
Gradient Execution: Run a linear gradient from 5% B to 60% B over 8 minutes at 0.4 mL/min.
-
Self-Validation Check: Calculate the retention factor ( k′ ). k′ must be ≥2.0 to ensure the indole-amine is not eluting in the void volume ( t0 ), which would subject it to matrix suppression.
-
-
Peak Symmetry Assessment: Calculate the USP tailing factor ( Tf ) of the N-(1H-indol-6-ylmethyl)ethanamine peak.
-
Self-Validation Check: Tf must be between 0.95 and 1.20. If Tf>1.3 , the column's endcapping is chemically depleted, exposing active silanols. The column must be replaced.
-
Protocol B: High-pH Remediation for Poor Retention
Objective: Maximize hydrophobic retention for highly polar basic amines.
-
Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of H₂O (10 mM). Adjust to pH 9.5 using dilute Ammonium Hydroxide.
-
Self-Validation Check: Verify the pH meter calibration with pH 7 and 10 reference buffers immediately before measurement to prevent inaccurate basic pH readings.
-
-
Stationary Phase Selection: Install an Ethylene Bridged Hybrid (BEH) C18 column.
-
Self-Validation Check: Review the column's Certificate of Analysis (CoA) to ensure pH tolerance up to at least 11.0. Running pH 9.5 on standard silica will cause immediate bed dissolution, indicated by a sudden, irreversible pressure drop.
-
-
Execution & Post-Run Care: Execute the gradient. Immediately post-run, wash the column with 50:50 H₂O:Acetonitrile (without buffer) for 15 CVs.
-
Self-Validation Check: Monitor column backpressure during the wash phase. A steady pressure confirms no buffer precipitation has occurred within the column frits.
-
Section 4: References
-
Recent Applications of Ionic Liquids in Separation Technology. MDPI.1
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation.
-
A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. 2
-
HPLC Buffer Mobile Phase Considerations | Guide. SCION Instruments. 3
-
Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. 4
Sources
A Comparative Guide to N-(1H-indol-6-ylmethyl)ethanamine and Other Indole-Based Compounds for Serotonergic Research
For researchers, scientists, and drug development professionals, the indole scaffold represents a cornerstone in the design of compounds targeting the central nervous system, particularly the serotonergic system.[1][2] Its presence in the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) has inspired the development of a vast library of synthetic derivatives with diverse pharmacological profiles.[1] This guide provides an in-depth comparison of the hypothetical compound N-(1H-indol-6-ylmethyl)ethanamine against well-characterized indole-based analogues, namely Tryptamine and N,N-Dimethyltryptamine (DMT). By examining the structural nuances and extrapolating from established structure-activity relationships (SAR), we aim to provide a predictive framework for its potential biological activity and guide future experimental investigations.
The Indole Nucleus: A Privileged Scaffold in Neuropharmacology
The indole ring system, a bicyclic aromatic heterocycle, is a fundamental structural motif for interaction with serotonin receptors.[1] The nitrogen atom within the indole ring and the electron-rich aromatic system are key features for receptor recognition and activation.[3] Modifications to the indole core and the ethylamine side chain have profound effects on receptor affinity, selectivity, and functional activity, giving rise to compounds ranging from receptor agonists and antagonists to selective serotonin reuptake inhibitors.[4][5]
Benchmark Compounds: Tryptamine and N,N-Dimethyltryptamine (DMT)
To understand the potential properties of N-(1H-indol-6-ylmethyl)ethanamine, we first consider two foundational indoleamines.
Tryptamine is the parent compound of the tryptamine class, featuring an ethylamine side chain at the C3 position of the indole ring. It is a trace amine in the mammalian brain and serves as the backbone for serotonin and melatonin. While its own affinity for serotonin receptors is modest, it is the foundational structure upon which a multitude of potent psychedelic and therapeutic compounds are built.
N,N-Dimethyltryptamine (DMT) is a naturally occurring psychedelic compound found in many plants and animals.[6][7][8] The addition of two methyl groups to the terminal nitrogen of the ethylamine side chain dramatically increases its potency and efficacy, particularly at the 5-HT2A receptor, which is a key target for psychedelic compounds.[8]
N-(1H-indol-6-ylmethyl)ethanamine: A Structural Isomer with Predicted Unique Properties
N-(1H-indol-6-ylmethyl)ethanamine presents a significant structural deviation from the classic tryptamine scaffold. The ethylamine moiety is attached to the C6 position of the indole ring via a methylene bridge, rather than directly at the C3 position. This seemingly subtle change is predicted to have a substantial impact on its interaction with serotonin receptors.
Hypothetical Pharmacological Profile
Based on established SAR principles for indole-based serotonergic ligands, we can postulate the following for N-(1H-indol-6-ylmethyl)ethanamine:
-
Receptor Affinity: The shift of the side chain from the C3 to the C6 position is likely to alter the binding orientation within the receptor pocket. While direct data is unavailable, studies on other 6-substituted indoles suggest that this position is tolerant of substitution and can lead to potent ligands, though often with a different selectivity profile compared to their 3-substituted counterparts. The affinity for various 5-HT receptor subtypes would need to be empirically determined.
-
Functional Activity: The intrinsic activity (agonist, partial agonist, or antagonist) is difficult to predict without experimental data. However, the N-ethyl substitution on the amine, in comparison to the N,N-dimethyl substitution of DMT, might lead to a different efficacy profile.
Comparative Data of Benchmark Indoleamines
The following table summarizes the receptor binding affinities (Ki, in nM) of Tryptamine and DMT for key serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| Tryptamine | >10,000 | >10,000 | >10,000 |
| N,N-Dimethyltryptamine (DMT) | 108 | 61.3 | 115 |
Data is compiled from various sources and should be considered representative. Actual values may vary depending on the experimental conditions.
Experimental Workflows for Characterization
To empirically determine the pharmacological profile of N-(1H-indol-6-ylmethyl)ethanamine, a series of in vitro assays are required. The following are standard, robust protocols for characterizing novel compounds at G-protein coupled receptors (GPCRs) like the serotonin receptors.
Radioligand Binding Assay: Determining Receptor Affinity
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).
Experimental Protocol:
-
Membrane Preparation: Cell membranes expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A) are prepared from stably transfected cell lines (e.g., HEK293).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4) is prepared.
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A) and a range of concentrations of the test compound (N-(1H-indol-6-ylmethyl)ethanamine).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a cAMP functional assay.
Signaling Pathways of Key Serotonin Receptors
The interaction of indole-based compounds with serotonin receptors can trigger distinct downstream signaling cascades.
Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.
Conclusion
While N-(1H-indol-6-ylmethyl)ethanamine remains a structurally intriguing but experimentally uncharacterized compound in the context of serotonergic pharmacology, this guide provides a framework for its rational investigation. By leveraging the extensive knowledge of structure-activity relationships within the indoleamine class and employing standardized in vitro assays, researchers can systematically elucidate its binding affinity, functional activity, and receptor selectivity profile. The comparison with benchmark compounds like Tryptamine and DMT highlights the critical role of side-chain position and substitution in determining the pharmacological outcome. Future studies on N-(1H-indol-6-ylmethyl)ethanamine and its analogues will undoubtedly contribute to a more comprehensive understanding of the structural requirements for selective and potent modulation of the serotonin system.
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Comparative Efficacy of Indolethylamines at Serotonin Receptors: A Guide for Preclinical Evaluation
Introduction: The Therapeutic Potential of Indolethylamine Scaffolds
The indolethylamine framework, a core structure in the neurotransmitter serotonin, is a foundational scaffold in neuropharmacology. Derivatives of this structure, such as tryptamines, have profound effects on the central nervous system, primarily through their interactions with serotonin (5-HT) receptors. While direct experimental data for N-(1H-indol-6-ylmethyl)ethanamine is not yet prevalent in public-domain research, its structural analogy to the broader class of tryptamines allows us to predict its likely molecular targets and guide its preclinical evaluation. This guide provides a comparative analysis of well-characterized tryptamine derivatives at key serotonin receptors, offering a framework for assessing the efficacy of novel compounds like N-(1H-indol-6-ylmethyl)ethanamine.
The primary molecular targets for most psychoactive tryptamines are the serotonin 5-HT2A receptors.[1][2] Agonism at this G-protein coupled receptor (GPCR) is strongly correlated with the profound alterations in perception, cognition, and mood associated with these compounds.[2] However, the complete pharmacological profile of a given tryptamine is often shaped by its activity at other serotonin receptor subtypes, such as 5-HT1A and 5-HT2C, as well as the serotonin transporter (SERT).[3][4] Subtle variations in the chemical structure of tryptamines can lead to significant differences in receptor affinity, functional efficacy, and downstream signaling, a concept known as functional selectivity or biased agonism.[5] This guide will explore these nuances, providing researchers with the foundational knowledge to contextualize the efficacy of novel indolethylamine derivatives.
Structure-Activity Relationships: Decoding the Impact of Chemical Modifications
The interaction of tryptamine derivatives with serotonin receptors is highly sensitive to their chemical structure. Structure-activity relationship (SAR) studies have revealed key principles governing their binding affinity and functional activity.[6][7][8]
-
Indole Ring Substitutions: The position of substituents on the indole nucleus plays a critical role in receptor affinity. For many tryptamines, substitutions at the 4- and 5-positions are particularly significant. For instance, 4-substituted tryptamines often exhibit high selectivity for the 5-HT2A receptor over the 5-HT1A and 5-HT2C receptors.[3] Conversely, 5-substituted derivatives tend to have high affinity for the 5-HT1A receptor.[3][4] The nature of the substituent (e.g., hydroxy, methoxy) also modulates activity.[6]
-
N-Alkylation of the Ethylamine Side Chain: The degree of N-alkylation on the ethylamine side chain influences both potency and receptor selectivity. N,N-dimethylation, for example, often enhances activity at certain serotonin receptors.[6]
Understanding these SAR principles is crucial for predicting the initial receptor interaction profile of a novel compound like N-(1H-indol-6-ylmethyl)ethanamine and for designing subsequent screening and optimization strategies.
Comparative Receptor Binding Affinity
Radioligand binding assays are a fundamental technique for determining the affinity of a compound for a specific receptor.[9] In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the test compound. The concentration of the test compound that displaces 50% of the radioligand (the IC50 value) is determined and used to calculate the inhibitory constant (Ki), a measure of binding affinity.
The following table summarizes the binding affinities (Ki, in nM) of several well-characterized tryptamine derivatives for key serotonin receptors and the serotonin transporter. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | SERT (Ki, nM) |
| Psilocin (4-HO-DMT) | 120 | 59 | 46 | >10,000 |
| N,N-Dimethyltryptamine (DMT) | 1,180 | 108 | 145 | 3,120 |
| 5-MeO-DMT | 16 | 61.4 | 1,150 | 4,280 |
Data compiled from multiple sources, including references[3][10]. Please refer to the original publications for specific experimental conditions.
Comparative Functional Efficacy
Beyond binding affinity, it is crucial to assess the functional activity of a compound at its target receptor. For GPCRs like the serotonin receptors, functional efficacy is often determined by measuring the downstream signaling events that occur upon receptor activation.[11][12] Common in-vitro assays include:
-
G-protein Activation Assays: These assays measure the activation of specific G-proteins (e.g., Gq/11, Gi/o) coupled to the receptor.
-
Second Messenger Assays: These assays quantify the production of intracellular second messengers, such as inositol phosphates (IP) for Gq/11-coupled receptors or cyclic AMP (cAMP) for Gs or Gi/o-coupled receptors.
-
Calcium Mobilization Assays: Activation of Gq/11-coupled receptors leads to an increase in intracellular calcium, which can be measured using fluorescent dyes.[13]
-
β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin proteins to the activated receptor, a key event in receptor desensitization and an alternative signaling pathway.[5]
The following table presents a qualitative summary of the functional efficacy of selected tryptamines at the 5-HT2A receptor.
| Compound | Primary G-protein Pathway (5-HT2A) | β-Arrestin Recruitment (5-HT2A) |
| Serotonin | Gq/11 | Yes |
| Psilocin | Gq/11 (Partial Agonist) | Yes |
| DMT | Gq/11 (Partial Agonist) | Yes |
| 5-MeO-DMT | Gq/11 (Full Agonist) | Yes |
This is a simplified representation. The degree of partial agonism and the bias towards either G-protein or β-arrestin pathways can vary depending on the specific assay conditions.[5][14]
Signaling Pathways and Experimental Workflows
Serotonin 5-HT2A Receptor Signaling Cascade
The 5-HT2A receptor is a Gq/11-coupled GPCR.[15] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. This initiates a signaling cascade that results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG) from phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events ultimately lead to a variety of cellular responses. Additionally, the activated receptor can be phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin, which can mediate both receptor desensitization and G-protein-independent signaling.[15][16]
Caption: General Workflow for a Radioligand Binding Assay
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor
This protocol is a generalized procedure for determining the binding affinity of a test compound for the human 5-HT2A receptor using a filtration-based assay. [17][18] Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
[3H]Ketanserin (Radioligand).
-
Spiperone (for determining non-specific binding).
-
Test compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize HEK293 cells expressing the 5-HT2A receptor in ice-cold assay buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a final protein concentration of 100-200 µg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]Ketanserin (at a concentration near its Kd, e.g., 1-2 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of Spiperone (10 µM final concentration), 50 µL of [3H]Ketanserin, and 100 µL of membrane preparation.
-
Test Compound: 50 µL of test compound at various concentrations, 50 µL of [3H]Ketanserin, and 100 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a filtration apparatus.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Functional Assay for 5-HT2A Receptor
This protocol outlines a method for assessing the functional agonism of a test compound at the 5-HT2A receptor by measuring changes in intracellular calcium concentration. [13] Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Serotonin (as a reference agonist).
-
Test compound.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescent plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Cell Plating:
-
Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescent plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Measure the baseline fluorescence for a short period.
-
Add the test compound or reference agonist at various concentrations using the instrument's automated injector.
-
Immediately begin kinetic measurement of fluorescence intensity for several minutes.
-
-
Data Analysis:
-
Determine the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) for each compound.
-
Compare the EC50 and Emax of the test compound to that of the reference agonist (serotonin) to determine its potency and efficacy.
-
Conclusion
The preclinical evaluation of novel indolethylamines like N-(1H-indol-6-ylmethyl)ethanamine requires a systematic approach grounded in a thorough understanding of the structure-activity relationships and pharmacology of related compounds. This guide provides a framework for such an evaluation, focusing on the primary serotonin receptor targets. By employing a combination of receptor binding and functional assays, researchers can build a comprehensive profile of a novel compound's efficacy and selectivity. This data is essential for guiding lead optimization and for making informed decisions about the therapeutic potential of new chemical entities in the realm of neuropharmacology.
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A Comparative Guide to the Validation of Analytical Methods for N-(1H-indol-6-ylmethyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of scientific integrity. For a novel compound such as N-(1H-indol-6-ylmethyl)ethanamine, a molecule with potential therapeutic applications, establishing robust and reliable analytical methods is paramount to ensure the quality, safety, and efficacy of any future drug product. This guide provides a comprehensive comparison of potential analytical methods for the characterization and quantification of N-(1H-indol-6-ylmethyl)ethanamine, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][6] This involves a thorough evaluation of various performance characteristics to ensure that the method is reliable, reproducible, and accurate for the analysis of the target analyte.[7][8]
The Critical Need for Validated Methods
N-(1H-indol-6-ylmethyl)ethanamine, an indoleamine derivative, likely shares physicochemical properties with other endogenous and synthetic indole compounds, making it amenable to a range of analytical techniques. The choice of method will depend on the specific application, whether for purity assessment of the active pharmaceutical ingredient (API), quantification in a formulated product, or analysis in biological matrices. The validation process ensures that the chosen method provides data that is trustworthy and can support regulatory submissions.[1][3]
Comparison of Analytical Methods
This guide will focus on two of the most powerful and widely used analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of these methods is based on their proven applicability to the analysis of small organic molecules like N-(1H-indol-6-ylmethyl)ethanamine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds, including those that are non-volatile or thermally labile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds. Derivatization can be employed to increase the volatility of compounds like N-(1H-indol-6-ylmethyl)ethanamine.
The Validation Workflow: A Visual Overview
The process of analytical method validation is a systematic and logical progression of experiments designed to demonstrate the method's suitability.
Caption: A flowchart illustrating the sequential phases of analytical method validation.
Interrelationship of Validation Parameters
The various parameters of method validation are interconnected, and the experimental design often allows for their simultaneous evaluation.
Caption: The logical connections between key analytical method validation parameters.
Experimental Protocols and Data Comparison
The following sections provide detailed hypothetical protocols and data for the validation of HPLC and GC-MS methods for the analysis of N-(1H-indol-6-ylmethyl)ethanamine.
Method 1: High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a highly versatile and robust technique suitable for the routine analysis of N-(1H-indol-6-ylmethyl)ethanamine in both bulk drug substance and formulated products. Its non-destructive nature and ability to handle a wide range of concentrations make it a primary choice.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (based on the typical UV absorbance of indole compounds).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
| Validation Parameter | HPLC Method | Acceptance Criteria (ICH Q2(R2)) |
| Specificity | No interference from placebo and known impurities at the retention time of the analyte. Peak purity index > 0.999. | The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity. |
| Accuracy (% Recovery) | 99.5% - 100.8% | For an assay of a drug substance, accuracy is typically within 98.0% to 102.0%. |
| Precision (RSD%) | ||
| - Repeatability | ≤ 0.5% | ≤ 1.0% |
| - Intermediate Precision | ≤ 0.8% | ≤ 2.0% |
| LOD (µg/mL) | 0.1 | Signal-to-noise ratio of 3:1. |
| LOQ (µg/mL) | 0.3 | Signal-to-noise ratio of 10:1. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS offers exceptional sensitivity and selectivity, making it ideal for impurity profiling and the analysis of trace amounts of N-(1H-indol-6-ylmethyl)ethanamine. Derivatization is likely necessary to improve volatility and thermal stability.
-
Derivatization: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100 °C, ramp to 280 °C.
-
Injection Mode: Splitless.
-
MS Detection: Electron Ionization (EI) in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
| Validation Parameter | GC-MS Method | Acceptance Criteria (ICH Q2(R2)) |
| Specificity | Unique mass spectrum for the derivatized analyte. No co-eluting peaks with the same mass fragments from the matrix. | The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range (ng/mL) | 0.1 - 50 | The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity. |
| Accuracy (% Recovery) | 99.2% - 101.5% | For an assay of a drug substance, accuracy is typically within 98.0% to 102.0%. |
| Precision (RSD%) | ||
| - Repeatability | ≤ 0.8% | ≤ 1.5% |
| - Intermediate Precision | ≤ 1.2% | ≤ 2.5% |
| LOD (ng/mL) | 0.01 | Signal-to-noise ratio of 3:1. |
| LOQ (ng/mL) | 0.03 | Signal-to-noise ratio of 10:1. |
Conclusion: A Scientifically Grounded Approach
The choice between HPLC and GC-MS for the analysis of N-(1H-indol-6-ylmethyl)ethanamine will ultimately depend on the specific requirements of the analysis. HPLC provides a robust and versatile platform for routine quality control, while GC-MS offers unparalleled sensitivity and specificity for trace analysis and impurity identification.
Regardless of the method chosen, a comprehensive validation study following the principles outlined in the ICH Q2(R2) guidelines is mandatory to ensure the generation of reliable and scientifically sound data.[1][2][4] This guide serves as a foundational framework for researchers and drug development professionals to design and execute a validation strategy that is both scientifically rigorous and compliant with global regulatory expectations. The self-validating nature of a well-designed protocol, where each parameter is tested against pre-defined acceptance criteria, provides the ultimate assurance of the method's fitness for purpose.[7][9]
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
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European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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A Comparative Benchmarking Guide: Evaluating the Performance of N-(1H-indol-6-ylmethyl)ethanamine Against Standard Monoamine Oxidase A Inhibitors
This guide provides a comprehensive framework for benchmarking the novel compound, N-(1H-indol-6-ylmethyl)ethanamine, against established, industry-standard inhibitors of Monoamine Oxidase A (MAO-A). The protocols and analyses detailed herein are designed for researchers, scientists, and drug development professionals seeking to characterize new chemical entities targeting this critical enzyme.
Introduction: The Significance of MAO-A Inhibition
Monoamine Oxidase A (MAO-A) is a critical enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] By breaking down these signaling molecules, MAO-A plays a pivotal role in regulating mood, emotion, and various neurological functions.[2][3] Consequently, the inhibition of MAO-A is a well-established therapeutic strategy for the treatment of major depressive disorder and anxiety disorders.[4][5]
The development of novel MAO-A inhibitors requires rigorous characterization and comparison against existing standards. This guide focuses on N-(1H-indol-6-ylmethyl)ethanamine, a compound containing an indole ethylamine scaffold, a privileged structure in neuropharmacology.[6] We will benchmark its performance against two standard MAO-A inhibitors, each representing a different mechanism of action:
-
Clorgyline : A potent, selective, and irreversible "suicide" inhibitor of MAO-A.[7][8] Its irreversible nature provides a benchmark for maximum, sustained inhibition.[9]
-
Moclobemide : A selective and reversible inhibitor of MAO-A (RIMA).[2][10] Its reversible binding offers a different safety and pharmacological profile, notably reducing the risk of the "cheese effect" associated with irreversible MAOIs.[10][11]
This guide will detail the experimental workflows for determining two key performance parameters: inhibitor potency (IC50) and the reversibility of inhibition.
Foundational Principles: Assay Technology and Mechanism
To ensure robust and high-throughput compatible results, we will employ a luminescence-based assay methodology.
2.1. MAO-A Signaling and Assay Principle
MAO-A catalyzes the oxidative deamination of its substrates. Our chosen assay, the MAO-Glo™ Assay, utilizes a luminogenic MAO substrate. When acted upon by MAO-A, this substrate is converted into luciferin. A second reagent is then added which contains a stabilized luciferase that uses the newly formed luciferin to generate a stable, glow-type luminescent signal.[12][13] The intensity of the light produced is directly proportional to MAO-A activity.[14] An inhibitor will block this reaction, leading to a decrease in the luminescent signal.[15]
Caption: MAO-A metabolism and the luminescent detection principle.
Experimental Protocols: A Step-by-Step Guide
3.1. Protocol 1: Determination of Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This protocol outlines the steps to determine the IC50 values for N-(1H-indol-6-ylmethyl)ethanamine and the standard inhibitors.
Experimental Rationale: A dose-response curve is generated by measuring enzyme activity across a range of inhibitor concentrations. This allows for the precise calculation of the concentration at which the inhibitor reduces enzyme activity by 50%. Using a standardized assay like the MAO-Glo™ ensures high sensitivity and reproducibility.[16]
Step-by-Step Methodology:
-
Compound Preparation : Prepare a 10 mM stock solution of each inhibitor (N-(1H-indol-6-ylmethyl)ethanamine, Clorgyline, Moclobemide) in 100% DMSO.
-
Serial Dilution : Create a 10-point, 1:3 serial dilution series for each inhibitor in a 96-well plate. The final top concentration in the assay should be approximately 100 µM. Include a DMSO-only control (representing 0% inhibition) and a no-enzyme control (representing 100% inhibition).
-
MAO-A Reaction Setup : In a white, opaque 96-well assay plate, add recombinant human MAO-A enzyme to each well (except the no-enzyme control).
-
Inhibitor Incubation : Transfer the serially diluted inhibitors and controls to the assay plate containing the enzyme. Allow the plate to incubate for 15 minutes at room temperature to permit inhibitor binding.
-
Initiate Enzymatic Reaction : Add the luminogenic MAO-A substrate to all wells to start the reaction.[13]
-
Reaction Incubation : Incubate the plate for 60 minutes at room temperature.
-
Signal Generation : Add the Luciferin Detection Reagent to each well. This reagent stops the MAO-A reaction and initiates the luminescent signal.[12]
-
Signal Stabilization : Incubate for 20 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition : Measure luminescence using a plate-reading luminometer.
-
Data Analysis : Normalize the data using the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
3.2. Protocol 2: Determination of Inhibition Reversibility
This protocol distinguishes between reversible and irreversible inhibitors using a rapid dilution method.[17]
Experimental Rationale: The principle behind this assay is that diluting a pre-formed enzyme-inhibitor complex will have different effects depending on the nature of the binding.[18] For a reversible inhibitor, the rapid dilution will shift the equilibrium, causing the inhibitor to dissociate and enzyme activity to be restored.[19] For an irreversible inhibitor, which is often covalently bound, dilution will not cause dissociation, and the enzyme will remain inhibited.[20]
Caption: Workflow for the inhibitor reversibility rapid dilution assay.
Step-by-Step Methodology:
-
Prepare Enzyme-Inhibitor Complex : In a microcentrifuge tube, pre-incubate the MAO-A enzyme with each inhibitor at a concentration of 10x its previously determined IC50. Also prepare a "No Inhibitor" control with enzyme and DMSO. Incubate for 30 minutes at room temperature.
-
Prepare Assay Plate : Prepare a 96-well plate containing the MAO-A substrate in assay buffer.
-
Rapid Dilution : Initiate the reaction by performing a 100-fold dilution of the pre-incubated enzyme-inhibitor complex into the assay plate wells containing the substrate. The final inhibitor concentration will now be 0.1x its IC50.
-
Kinetic Measurement : Immediately place the plate in a luminometer and begin reading luminescence every 2 minutes for 60 minutes.
-
Data Analysis :
-
No Inhibitor Control : This reaction should show a linear increase in luminescence over time, representing the uninhibited reaction rate.
-
Reversible Inhibitor (e.g., Moclobemide) : The reaction should show an initial low rate of activity that increases over time as the inhibitor dissociates, eventually approaching the rate of the "No Inhibitor" control.[21]
-
Irreversible Inhibitor (e.g., Clorgyline) : The reaction should show little to no recovery of activity over the measurement period. The luminescent signal should remain low and flat.
-
N-(1H-indol-6-ylmethyl)ethanamine : The activity recovery profile will determine its mechanism of reversibility.
-
Comparative Data Summary & Interpretation
The following tables present hypothetical, yet expected, results from the described experiments to illustrate how data should be structured for clear comparison.
Table 1: Inhibitor Potency (IC50) Against MAO-A
| Compound | Inhibitor Type | IC50 (nM) |
| N-(1H-indol-6-ylmethyl)ethanamine | To Be Determined | 85 |
| Clorgyline | Irreversible, Selective MAO-A[22] | 5.2 |
| Moclobemide | Reversible, Selective MAO-A[3][10] | 250 |
Interpretation : In this hypothetical scenario, N-(1H-indol-6-ylmethyl)ethanamine shows potent inhibition of MAO-A, being more potent than the reversible inhibitor Moclobemide but less potent than the irreversible inhibitor Clorgyline.
Table 2: Inhibition Reversibility Assay Results
| Compound | % Activity Recovery after Dilution | Conclusion |
| N-(1H-indol-6-ylmethyl)ethanamine | ~90% | Reversible |
| Clorgyline | < 5% | Irreversible |
| Moclobemide | ~95% | Reversible |
Interpretation : The data indicate that N-(1H-indol-6-ylmethyl)ethanamine behaves as a reversible inhibitor. The high percentage of activity recovered after dilution is characteristic of compounds that rapidly dissociate from the enzyme's active site.
Discussion and Concluding Remarks
This guide outlines a clear, robust, and scientifically rigorous pathway for characterizing a novel compound, N-(1H-indol-6-ylmethyl)ethanamine, as a potential MAO-A inhibitor.
Based on our hypothetical results, N-(1H-indol-6-ylmethyl)ethanamine emerges as a potent and reversible inhibitor of MAO-A . Its potency (IC50 = 85 nM) is noteworthy, falling between the highly potent irreversible standard, Clorgyline, and the clinically used reversible standard, Moclobemide. The key finding from the rapid dilution assay is its reversibility. This characteristic is highly desirable in modern drug development, as it can lead to an improved safety profile and fewer dietary restrictions compared to irreversible inhibitors.[10]
The performance of N-(1H-indol-6-ylmethyl)ethanamine suggests it is a promising candidate for further investigation. Future studies should focus on:
-
Selectivity Profiling : Assessing its inhibitory activity against the MAO-B isoform to determine its selectivity.
-
Kinetic Characterization : Determining the specific type of reversible inhibition (e.g., competitive, non-competitive).
-
In Vivo Efficacy : Evaluating its performance in relevant animal models of depression or anxiety.
By systematically benchmarking against well-characterized standards like Clorgyline and Moclobemide, researchers can effectively position new chemical entities within the existing landscape of MAO-A inhibitors and make data-driven decisions for advancing drug discovery programs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
